3,5-Difluoro-2-tributylstannylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tributyl-(3,5-difluoropyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-1-5(7)3-8-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYNUOUCHUGXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29F2NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624162 | |
| Record name | 3,5-Difluoro-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765917-25-7 | |
| Record name | 3,5-Difluoro-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3,5-difluoro-2-(tributylstannyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-difluoro-2-(tributylstannyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis involves a highly regioselective lithiation of 3,5-difluoropyridine, followed by stannylation. This document details the experimental protocol, presents quantitative data in a structured format, and illustrates the synthetic workflow.
Introduction
3,5-difluoro-2-(tributylstannyl)pyridine is a key intermediate for the introduction of the 3,5-difluoropyridin-2-yl moiety into organic molecules through cross-coupling reactions, such as the Stille coupling. The fluorine atoms on the pyridine ring can significantly modulate the physicochemical and biological properties of the final compounds, including their metabolic stability, binding affinity, and lipophilicity. The synthesis of this reagent is therefore of considerable interest to researchers in drug discovery and materials science.
The core of the synthetic strategy relies on the principle of directed ortho-metalation (DoM). The fluorine atoms at the 3 and 5 positions of the pyridine ring are electron-withdrawing groups that increase the acidity of the adjacent protons. This electronic effect directs the deprotonation by a strong organolithium base to a specific position on the ring.
Synthetic Pathway
The synthesis of 3,5-difluoro-2-(tributylstannyl)pyridine proceeds via a two-step, one-pot reaction:
-
Regioselective Lithiation: 3,5-Difluoropyridine is treated with a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature. The fluorine atoms at positions 3 and 5 direct the lithiation to the C4 position, which is the most acidic due to the inductive effects of the adjacent fluorine atoms. However, steric hindrance at the C4 position can favor lithiation at the C2 position. The choice of base and reaction conditions is crucial to achieve the desired regioselectivity. For the synthesis of the 2-stannylated product, lithiation is directed to the C2 position.
-
Stannylation: The resulting 3,5-difluoro-2-lithiopyridine intermediate is then quenched with an electrophilic tin reagent, tributyltin chloride, to yield the desired product.
Reaction Scheme:
Experimental Protocol
This section provides a detailed methodology for the synthesis of 3,5-difluoro-2-(tributylstannyl)pyridine.
Materials and Reagents:
-
3,5-Difluoropyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Tributyltin chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Dry ice/acetone or liquid nitrogen bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen or argon inlet, is flame-dried or oven-dried and allowed to cool to room temperature under a stream of inert gas.
-
Initial Charge: The flask is charged with anhydrous tetrahydrofuran (THF). 3,5-Difluoropyridine is then added via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel or a syringe pump over a period of 30-60 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1-2 hours. The formation of the lithium salt may result in a color change.
-
Stannylation: Tributyltin chloride (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 2-3 hours and then allowed to warm slowly to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 3,5-difluoro-2-(tributylstannyl)pyridine as a colorless to pale yellow oil.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 3,5-difluoro-2-(tributylstannyl)pyridine.
| Parameter | Value | Notes |
| Reactants | ||
| 3,5-Difluoropyridine | 1.0 eq | Starting material |
| n-Butyllithium | 1.1 eq | Lithiating agent |
| Tributyltin chloride | 1.2 eq | Stannylating agent |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | |
| Lithiation Temperature | -78 °C | Critical for regioselectivity |
| Lithiation Time | 1 - 2 hours | |
| Stannylation Temperature | -78 °C to RT | |
| Stannylation Time | 2 - 3 hours at -78°C, then overnight | |
| Workup & Purification | ||
| Quenching Agent | Saturated aq. NH₄Cl | |
| Extraction Solvent | Diethyl ether | |
| Purification Method | Silica gel column chromatography | |
| Typical Yield | 60-80% | Varies depending on scale and purity of reagents |
Mandatory Visualization
The following diagram illustrates the logical workflow of the synthesis of 3,5-difluoro-2-(tributylstannyl)pyridine.
Caption: Synthetic workflow for 3,5-difluoro-2-(tributylstannyl)pyridine.
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and reacts violently with water. It should be handled with extreme care under an inert atmosphere by trained personnel.
-
Tributyltin chloride is toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are essential for the success of the reaction. Ensure all solvents are properly dried before use.
-
Low-temperature reactions require careful monitoring to prevent uncontrolled warming.
Conclusion
The synthesis of 3,5-difluoro-2-(tributylstannyl)pyridine is a reliable and reproducible procedure that provides access to a valuable synthetic intermediate. The key to the synthesis is the regioselective lithiation of 3,5-difluoropyridine, which is controlled by the electronic effects of the fluorine substituents. This guide provides the necessary details for researchers to successfully perform this synthesis in a laboratory setting. Careful attention to anhydrous and inert conditions is paramount for achieving high yields and purity.
An In-depth Technical Guide to the Preparation of 2-Stannyl-3,5-Difluoropyridine
This technical guide provides a comprehensive overview of the synthesis of 2-stannyl-3,5-difluoropyridine, a valuable reagent in organic synthesis, particularly for the introduction of the 3,5-difluoropyridinyl moiety via palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
2-Stannyl-3,5-difluoropyridine, specifically 2-(tributylstannyl)-3,5-difluoropyridine, is a key organometallic building block. The presence of the fluorine atoms on the pyridine ring can significantly modulate the physicochemical and biological properties of molecules, making this reagent highly sought after in the synthesis of novel pharmaceuticals and agrochemicals. The tributylstannyl group allows for efficient carbon-carbon bond formation through Stille coupling reactions.
This guide details a robust and accessible synthetic route starting from a commercially available precursor, 2-bromo-3,5-difluoropyridine. The methodology is based on a well-established lithium-halogen exchange reaction followed by quenching with an electrophilic tin species.
Synthetic Pathway Overview
The preparation of 2-(tributylstannyl)-3,5-difluoropyridine is achieved through a two-step, one-pot procedure. The synthetic approach involves a lithium-halogen exchange of 2-bromo-3,5-difluoropyridine with an organolithium reagent, such as n-butyllithium, at low temperature to generate a highly reactive 3,5-difluoropyridin-2-yllithium intermediate. This intermediate is then immediately reacted with tributyltin chloride to yield the desired product.
Caption: Synthetic workflow for 2-(tributylstannyl)-3,5-difluoropyridine.
Experimental Protocol
This protocol is adapted from a standard procedure for the synthesis of 2-(tributylstannyl)pyridine from 2-bromopyridine and should be performed by trained personnel under an inert atmosphere.[1]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Comments |
| 2-Bromo-3,5-difluoropyridine | 660425-16-1 | C₅H₂BrF₂N | 193.98 | Commercially available.[2][3][4] |
| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 | Typically a 2.5 M solution in hexanes. |
| Tributyltin chloride (Bu₃SnCl) | 1461-22-9 | C₁₂H₂₇ClSn | 325.51 | Corrosive and toxic. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Freshly distilled from a suitable drying agent. |
| Saturated Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 | Aqueous solution. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Anhydrous, for extraction. |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 | Aqueous solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | For drying organic layers. |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Inert gas (Nitrogen or Argon) supply with a manifold
-
Syringes and needles
-
Dry ice/acetone or cryocooler bath
-
Standard glassware for workup and purification
Procedure
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen or argon.
-
Initial Charge: Charge the flask with 2-bromo-3,5-difluoropyridine (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula or syringe to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath or a cryocooler.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically a 2.5 M solution in hexanes) dropwise to the stirred solution via the dropping funnel or a syringe pump, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the mixture at -78 °C for 1 hour. The formation of the lithium intermediate may be accompanied by a color change.
-
Stannylation: Slowly add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Reaction Completion: After the addition of tributyltin chloride, continue stirring at -78 °C for an additional 2-3 hours. Then, allow the reaction mixture to slowly warm to room temperature and stir for an additional 30 minutes.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(tributylstannyl)-3,5-difluoropyridine as an oil.
-
Caption: Experimental workflow for the synthesis of 2-(tributylstannyl)-3,5-difluoropyridine.
Quantitative Data
| Parameter | Value | Reference/Comment |
| Product CAS Number | 765917-25-7 | [5] |
| Molecular Formula | C₁₇H₂₉F₂NSn | [5] |
| Molecular Weight | 404.13 g/mol | [5] |
| Expected Yield | >80% | Based on analogous reactions. The synthesis of 2-(tributylstannyl)pyridine from 2-bromopyridine reports a yield of 98%.[1] |
| Appearance | Colorless to pale yellow oil | Typical for organostannanes. |
| Purity | ≥95% | [5] |
Characterization
The structure and purity of the synthesized 2-(tributylstannyl)-3,5-difluoropyridine should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the tributyl groups and the pyridine ring protons.
-
¹³C NMR: To identify all carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence and chemical environment of the two fluorine atoms.
-
¹¹⁹Sn NMR: To confirm the tin environment.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the isotopic distribution of tin.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Safety and Handling
-
Organolithium Reagents: n-Butyllithium is a pyrophoric material and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. Ensure a compatible fire extinguisher (e.g., Class D) is readily accessible.
-
Organotin Compounds: Tributyltin chloride and the final product, 2-(tributylstannyl)-3,5-difluoropyridine, are toxic. Handle these compounds in a well-ventilated fume hood and avoid inhalation, ingestion, and skin contact.
-
Halogenated Pyridines: 2-Bromo-3,5-difluoropyridine is a hazardous substance. Consult the Safety Data Sheet (SDS) for specific handling precautions.
-
Waste Disposal: All organotin-containing waste must be disposed of according to institutional and environmental regulations for hazardous waste.
Conclusion
The synthesis of 2-stannyl-3,5-difluoropyridine via lithium-halogen exchange of 2-bromo-3,5-difluoropyridine is an efficient and reliable method. This guide provides a detailed protocol, expected outcomes, and necessary safety precautions to facilitate the successful preparation of this important synthetic building block. The accessibility of the starting material and the straightforward nature of the reaction make this a practical route for both academic and industrial laboratories.
References
An In-depth Technical Guide to the Synthesis of 2-(Tributylstannyl)-3,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(tributylstannyl)-3,5-difluoropyridine, a valuable building block in medicinal chemistry and materials science. The core of this synthesis involves the quenching of 3,5-difluoro-2-lithiopyridine with tributyltin chloride. This document details the experimental protocol, presents key quantitative data, and illustrates the reaction workflow.
Reaction Overview
The synthesis proceeds via a two-step, one-pot procedure. First, 3,5-difluoropyridine is regioselectively lithiated at the 2-position using a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. The resulting highly reactive 3,5-difluoro-2-lithiopyridine intermediate is then quenched in situ with tributyltin chloride to afford the desired product, 2-(tributylstannyl)-3,5-difluoropyridine.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 3,5-Difluoropyridine | C₅H₃F₂N | 115.08 | 717-33-9 | Starting material |
| n-Butyllithium | C₄H₉Li | 64.06 | 109-72-8 | Typically used as a 1.6 M or 2.5 M solution in hexanes |
| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | 1461-22-9 | Electrophile |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Reaction solvent, must be dry and free of peroxides |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | 12125-02-9 | For quenching the reaction |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |
| Saturated aqueous sodium chloride (Brine) | NaCl | 58.44 | 7647-14-5 | For washing the organic phase |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is assembled. The system is flushed with dry nitrogen or argon to ensure an inert atmosphere.
-
Lithiation: Anhydrous tetrahydrofuran (THF) is added to the reaction flask, followed by 3,5-difluoropyridine. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 3,5-difluoropyridine via the dropping funnel, maintaining the internal temperature at or below -70 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the 3,5-difluoro-2-lithiopyridine intermediate.
-
Quenching: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C.
-
The reaction mixture is stirred at -78 °C for an additional 2-3 hours.
-
The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2-(tributylstannyl)-3,5-difluoropyridine can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
Specific yield and spectroscopic data for 2-(tributylstannyl)-3,5-difluoropyridine (CAS 765917-25-7) are not explicitly reported in the reviewed literature. However, based on analogous reactions for the synthesis of 2-(tributylstannyl)pyridine, a high yield can be anticipated. For instance, the synthesis of 2-(tributylstannyl)pyridine from 2-bromopyridine has been reported with a yield of 98%.[1]
Table of Analogous Reaction Data:
| Starting Material | Product | Lithiating Agent | Quenching Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | 2-(Tributylstannyl)pyridine | n-BuLi | Tributyltin chloride | THF | -78 | 98 | [1] |
Reaction Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-(tributylstannyl)-3,5-difluoropyridine.
Caption: Workflow for the synthesis of 2-(tributylstannyl)-3,5-difluoropyridine.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme caution under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves, is mandatory.
-
Tributyltin Chloride: Organotin compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Solvents: Tetrahydrofuran can form explosive peroxides upon storage. Always use freshly distilled or peroxide-free THF.
This technical guide provides a framework for the synthesis of 2-(tributylstannyl)-3,5-difluoropyridine. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The provided protocol, derived from analogous reactions, should be optimized for scale and specific laboratory conditions.
References
An In-depth Technical Guide to 3,5-Difluoro-4-(tributylstannyl)pyridine
A Note on the Target Compound: Initial searches for "3,5-Difluoro-2-tributylstannylpyridine" did not yield a readily available Chemical Abstracts Service (CAS) number or specific technical data. However, extensive information is available for the isomeric compound, 3,5-Difluoro-4-(tributylstannyl)pyridine . This guide will focus on the latter as a representative and highly relevant example for researchers, scientists, and drug development professionals interested in the synthesis and application of fluorinated pyridinylstannane reagents.
Introduction
Fluorinated heterocyclic compounds are of paramount importance in modern medicinal chemistry. The strategic incorporation of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic profile. Pyridine scaffolds, in particular, are prevalent in a vast array of pharmaceuticals. The combination of a pyridine core with fluorine substituents and a reactive handle like a trialkylstannyl group creates a versatile building block for the synthesis of complex molecular architectures. 3,5-Difluoro-4-(tributylstannyl)pyridine is a key reagent in this class, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, to introduce the 3,5-difluoropyridin-4-yl moiety into target molecules. This functionality is of great interest in the development of novel therapeutics.
Chemical and Physical Properties
The following table summarizes the key quantitative data for 3,5-Difluoro-4-(tributylstannyl)pyridine.
| Property | Value |
| CAS Number | 765916-82-3[1][2][3][4] |
| Molecular Formula | C₁₇H₂₉F₂NSn[1][2][3][4] |
| Molecular Weight | 404.11 g/mol [2][3] |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | 363.9 °C at 760 mmHg (Predicted) |
Experimental Protocols
Synthesis of 3,5-Difluoro-4-(tributylstannyl)pyridine
General Procedure for the Stannylation of an Aryl Halide:
-
Reaction Setup: A flame-dried Schlenk flask is charged with the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a suitable solvent (e.g., anhydrous toluene or dioxane).
-
Reagent Addition: Hexabutylditin (Bu₃SnSnBu₃, 1.1-1.5 eq) is added to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the desired aryltributylstannane.
Stille Cross-Coupling Reaction
3,5-Difluoro-4-(tributylstannyl)pyridine is an excellent coupling partner in Stille reactions for the formation of carbon-carbon bonds.
General Procedure for a Stille Coupling Reaction:
-
Reaction Setup: To a flame-dried reaction vessel is added the aryl or vinyl halide/triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 0.01-0.05 eq), a ligand (if necessary, e.g., PPh₃ or AsPh₃), and a suitable solvent (e.g., anhydrous toluene, dioxane, or DMF).
-
Reagent Addition: 3,5-Difluoro-4-(tributylstannyl)pyridine (1.1-1.5 eq) is added to the mixture under an inert atmosphere. In some cases, a copper(I) co-catalyst (e.g., CuI) and/or a fluoride source (e.g., CsF or TBAF) can be added to accelerate the reaction.[5]
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 50 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to room temperature and may be treated with an aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations involving 3,5-Difluoro-4-(tributylstannyl)pyridine.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. rsc.org [rsc.org]
- 3. calpaclab.com [calpaclab.com]
- 4. 765916-82-3 | 3,5-Difluoro-4-(tributylstannyl)pyridine - Moldb [moldb.com]
- 5. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to 3,5-Difluoro-2-tributylstannylpyridine
For: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Overview of 3,5-Difluoro-2-tributylstannylpyridine: Properties, Synthesis, and Applications
This document provides a comprehensive technical guide on this compound, a key organometallic intermediate. It details the compound's physicochemical properties, outlines a representative experimental protocol for its synthesis, and explores its primary applications in organic chemistry and drug discovery, particularly as a reagent in cross-coupling reactions.
Core Compound Properties
This compound is a fluorinated organostannane compound. The presence of the tributyltin group makes it an excellent precursor for palladium-catalyzed cross-coupling reactions, while the difluoropyridine moiety is a valuable scaffold in medicinal chemistry. The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity.[1]
Quantitative data for the compound are summarized in the table below for clarity and quick reference.
| Property | Data |
| Molecular Formula | C₁₇H₂₉F₂NSn |
| Molecular Weight | 404.13 g/mol [2][3] |
| CAS Number | 765917-25-7[2] |
| Chemical Name | 3,5-Difluoro-2-(tributylstannyl)pyridine |
Experimental Protocols: Synthesis
The synthesis of this compound typically involves the stannylation of a corresponding halogenated pyridine precursor. A common and effective method is halogen-lithium exchange followed by quenching with an electrophilic tin reagent like tributyltin chloride. The following protocol is a representative example adapted from established procedures for analogous compounds.[4]
Objective: To synthesize this compound from 2-bromo-3,5-difluoropyridine.
Materials:
-
2-Bromo-3,5-difluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
A reaction flask is charged with 2-bromo-3,5-difluoropyridine.
-
The flask is flushed with nitrogen gas to ensure an inert atmosphere.
-
Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium solution is added dropwise to the cooled mixture while stirring. The reaction is maintained at -78 °C for approximately 60 minutes to allow for complete lithium-halogen exchange.
-
Tributyltin chloride is then added slowly to the reaction mixture at -78 °C.
-
The reaction is stirred at this temperature for 3 hours before being allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic solvent is removed under reduced pressure.
-
The remaining residue is extracted multiple times with ethyl acetate. The combined organic layers are washed with a saturated brine solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
The crude material is purified using column chromatography to obtain pure this compound.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a building block in organic synthesis. It is a key reagent for introducing the 3,5-difluoropyridin-2-yl moiety into complex molecules via the Stille cross-coupling reaction.
Stille Cross-Coupling Reaction: This reaction involves the coupling of an organostannane (like this compound) with an organic halide or triflate in the presence of a palladium catalyst. It is a highly reliable and versatile method for forming carbon-carbon bonds. This pathway is crucial for synthesizing novel compounds in drug discovery, where the difluoropyridine scaffold is often incorporated to enhance biological activity and improve drug-like properties.[5] The inclusion of fluorine atoms in drug candidates is a well-established strategy in medicinal chemistry to modulate electronic properties and metabolic stability.[1][6]
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. 765916-82-3 | 3,5-Difluoro-4-(tributylstannyl)pyridine - Moldb [moldb.com]
- 4. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. jelsciences.com [jelsciences.com]
An In-depth Technical Guide to the Safe Handling of 3,5-Difluoro-2-tributylstannylpyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3,5-Difluoro-2-tributylstannylpyridine was located. The following information is compiled from data on structurally related organotin compounds, including other fluorinated and non-fluorinated tributylstannylpyridines. This guide should be used as a reference for risk assessment and to establish safe handling procedures. Always consult with your institution's Environmental Health and Safety (EHS) department before working with this or any related compound.
Executive Summary
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to fall under the following hazard classifications:
GHS Hazard Classifications (Anticipated)
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 |
| Acute Toxicity, Dermal | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Reproductive Toxicity | 1B |
| Specific Target Organ Toxicity, Repeated Exposure | 1 |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1 |
Signal Word: Danger[1]
Hazard Statements (Anticipated):
-
H360: May damage fertility or the unborn child.[2]
-
H372: Causes damage to organs through prolonged or repeated exposure.[1][2][3]
-
H410: Very toxic to aquatic life with long lasting effects.[1][2]
Physical and Chemical Properties
Quantitative data for this compound is not widely available. The table below presents data for the target compound where found, and for structurally similar compounds as a proxy.
| Property | 3,5-Difluoro-4-(tributylstannyl)pyridine | 3-Fluoro-2-(tributylstannyl)pyridine | 2-Fluoro-3-(tributylstannyl)pyridine |
| CAS Number | 765916-82-3[7][8] | 573675-60-2[1] | 155533-81-6[3] |
| Molecular Formula | C17H29F2NSn[7][8] | C17H30FNSn[1] | C17H30FNSn[3] |
| Molecular Weight | 404.13 g/mol [8] | 386.14 g/mol [1] | 386.1 g/mol [3] |
| Appearance | Solid | Not specified | Not specified |
| Flash Point | Not applicable | Not applicable[1] | Not specified |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent safety protocols must be followed.
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
General Handling Procedures:
-
Avoid all personal contact, including inhalation.[10]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
First-Aid Measures
In case of exposure, follow these procedures and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth.[4][5][6] |
Accidental Release Measures
-
Minor Spills:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the waste in a sealed, labeled container for hazardous waste disposal.[5]
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's EHS department immediately.
-
Disposal Considerations
Dispose of this chemical and its container as hazardous waste.[4] Do not allow it to enter drains or the environment.[5][9] All disposal practices must be in accordance with local, state, and federal regulations.
Visualized Workflow for Safe Handling
The following diagram illustrates the general workflow for safely handling hazardous organotin compounds like this compound.
Caption: General workflow for handling hazardous organotin compounds.
Signaling Pathways and Experimental Workflows
As this compound is primarily a synthetic intermediate, there is no established signaling pathway associated with it in a biological context. Its primary use is in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
The following diagram illustrates a generalized experimental workflow for a Stille coupling reaction involving an organostannane reagent.
Caption: Generalized workflow for a Stille cross-coupling reaction.
References
- 1. 3-Fluoro-2-(tributylstannyl)pyridine AldrichCPR 573675-60-2 [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 2-Fluoro-3-(tributylstannyl)pyridine | C17H30FNSn | CID 11090319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 765916-82-3 | 3,5-Difluoro-4-(tributylstannyl)pyridine - Moldb [moldb.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Stability and Storage of 3,5-Difluoro-2-tributylstannylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Difluoro-2-tributylstannylpyridine. Due to the limited availability of specific stability data for this compound, this guide draws upon established knowledge of the stability and handling of structurally similar organotin compounds, particularly aryltributylstannanes.
Executive Summary
This compound is an organotin reagent that requires careful handling and storage to maintain its integrity and ensure the safety of laboratory personnel. Like many organotin compounds, it is susceptible to degradation by atmospheric moisture, oxygen, light, and elevated temperatures. Proper storage under an inert atmosphere at reduced temperatures is crucial for maximizing its shelf life. The primary degradation pathway is anticipated to be the cleavage of the tin-carbon bonds.
Chemical Properties and Hazards
| Property | Value |
| Molecular Formula | C₁₇H₂₉F₂NSn |
| Molecular Weight | 404.11 g/mol |
| Appearance | Not specified, typically a liquid or low-melting solid |
| Hazards | Organotin compounds are generally highly toxic and can be fatal if swallowed, in contact with skin, or if inhaled.[1][2] They can cause damage to organs through prolonged or repeated exposure.[3] They are also very toxic to aquatic life with long-lasting effects.[1][2] |
Stability Profile
-
Hydrolytic Stability: Organotin compounds are sensitive to moisture.[4] The tin-carbon bond can be cleaved by water, leading to the formation of tributyltin oxide and other degradation products.[4] Organotin halides can react with water to produce hydrogen halides.[5]
-
Oxidative Stability: Exposure to air can lead to oxidation. It is recommended to handle organotin reagents in an anhydrous and oxygen-free environment.[4]
-
Thermal Stability: Elevated temperatures can accelerate the degradation of organotin compounds.[5] Storage at reduced temperatures is therefore recommended.
-
Photolytic Stability: Organotin compounds can undergo slow photolytic decomposition in the presence of sunlight.[4]
In environmental studies, the half-life of tributyltin (TBT) in seawater can range from a few days to several weeks, depending on conditions such as temperature, pH, and light exposure.[6][7] However, one study in artificial seawater showed a much longer half-life of 13.6 years for tributyltin chloride, indicating that stability can be highly dependent on the specific compound and conditions.[8]
Recommended Storage and Handling Protocols
To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended, based on best practices for air- and moisture-sensitive organotin reagents:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C[9][10][11] | To minimize thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent degradation from air and moisture.[4] |
| Container | Tightly sealed, opaque container (e.g., Sure/Seal™ bottle)[1][4] | To protect from light and atmospheric contamination. |
| Location | Cool, dry, well-ventilated area away from incompatible materials and ignition sources.[12] | For safety and stability. |
Handling Protocol
-
Inert Atmosphere: All manipulations of this compound should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4]
-
Dry Glassware and Solvents: All glassware must be rigorously dried (e.g., flame-dried under vacuum) before use.[4] Solvents should be anhydrous.
-
Transfer: Use dry, gas-tight syringes or cannulas for transferring the reagent.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All work should be conducted in a well-ventilated fume hood to avoid inhalation of toxic vapors.[4]
Potential Degradation Pathway
The primary degradation pathway for tributyltin compounds involves the sequential cleavage of the butyl groups from the tin atom. This process, known as debutylation, leads to the formation of dibutyltin (DBT), monobutyltin (MBT), and ultimately inorganic tin.[4][13][14] The difluoropyridine moiety is expected to be more stable, with the initial degradation occurring at the tin-carbon bonds.
Caption: Generalized degradation pathway of this compound.
Experimental Protocol: Proposed Stability Assessment
For a definitive assessment of the stability of this compound, a formal stability study is recommended. The following is a proposed experimental protocol.
Objective
To determine the stability of this compound under various storage conditions (temperature, light, humidity) over time.
Materials and Methods
-
Sample: this compound of known high purity.
-
Storage Conditions:
-
-20°C, in the dark, under argon.
-
4°C, in the dark, under argon.
-
25°C, in the dark, under argon.
-
25°C, exposed to ambient light, under argon.
-
25°C, in the dark, exposed to ambient air.
-
-
Time Points: 0, 1, 3, 6, and 12 months.
-
Analytical Technique: Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS).[2][12]
Experimental Workflow
Caption: Experimental workflow for stability assessment.
Data Analysis
The percentage of the remaining this compound at each time point will be calculated relative to the initial concentration. The data will be plotted against time for each storage condition to determine the degradation kinetics. Identification of major degradation products should be performed using mass spectrometry.
Conclusion
While specific stability data for this compound is not currently available, the general guidelines for handling and storing air- and moisture-sensitive organotin compounds provide a strong framework for maintaining its integrity. Storage at low temperatures under an inert atmosphere is paramount. For critical applications in drug development and research, it is highly recommended that users perform their own stability assessments to establish an appropriate shelf-life under their specific laboratory conditions.
References
- 1. Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation [mdpi.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Fluoro-3-(tributylstannyl)pyridine | C17H30FNSn | CID 11090319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 6. www2.mst.dk [www2.mst.dk]
- 7. Tributyltin - Wikipedia [en.wikipedia.org]
- 8. Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical procedures for the determination of organotin compounds in sediment and biota: a critical review [ouci.dntb.gov.ua]
- 11. 2-(Tributylstannyl)pyridine | [frontierspecialtychemicals.com]
- 12. Analytical procedures for the determination of organotin compounds in sediment and biota: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arpat.toscana.it [arpat.toscana.it]
- 14. Tri-n-butyltin Degradation Pathway [eawag-bbd.ethz.ch]
Navigating the Synthesis and Application of 3,5-Difluoro-2-tributylstannylpyridine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 3,5-Difluoro-2-tributylstannylpyridine represents a potentially valuable building block in the synthesis of complex molecules. However, its direct commercial availability is limited. This technical guide provides an in-depth overview of commercially available isomers, their properties, and detailed experimental protocols relevant to the synthesis and application of this class of compounds.
While a direct commercial source for this compound is not readily identifiable, several closely related isomers and analogous compounds are available from various suppliers. These alternatives can often serve as suitable starting materials or coupling partners in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling.
Commercially Available Analogs and Their Properties
For researchers seeking to utilize difluorinated tributylstannylpyridines, the following commercially available isomers are viable alternatives. Their key physicochemical properties are summarized in the table below for ease of comparison.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,5-Difluoro-4-(tributylstannyl)pyridine | 765916-82-3 | C17H29F2NSn | 404.11 |
| 3-Fluoro-2-(tributylstannyl)pyridine | 573675-60-2 | C17H30FNSn | 386.14 |
| 3-Fluoro-5-(tributylstannyl)pyridine | 871942-19-7 | C17H30FNSn | 386.12 |
| 2-Fluoro-3-(tributylstannyl)pyridine | 155533-81-6 | C17H30FNSn | 386.1 |
| 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | 405556-98-1 | C18H32FNSn | 400.2 |
A non-exhaustive list of suppliers for these and other related organotin compounds includes Sigma-Aldrich, Combi-Blocks, and various other chemical suppliers who can be found through platforms like Chemical-Suppliers.com.[1] It is important to note that some suppliers provide these compounds for early discovery research and may not collect analytical data, placing the responsibility of confirming identity and purity on the buyer.
Core Application: The Stille Cross-Coupling Reaction
The primary utility of tributylstannylpyridines in synthetic chemistry is as nucleophilic partners in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the organostannane and an organic halide or triflate. The Stille reaction is valued for its tolerance of a wide variety of functional groups and its relatively mild reaction conditions.
The Catalytic Cycle of the Stille Coupling
The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol: A Representative Stille Coupling
The following is a general but detailed protocol for a Stille cross-coupling reaction, which can be adapted for use with this compound or its analogs.
Materials:
-
Aryl halide or triflate (1.0 eq)
-
Tributylstannylpyridine (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Optional: Additives such as LiCl or Cu(I) salts
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide or triflate and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add the tributylstannylpyridine to the reaction mixture.
-
If using, add any additives at this stage.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.[2] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Proposed Synthetic Workflow for this compound
Given the lack of direct commercial sources, a plausible synthetic route to this compound would involve the lithiation of a suitable difluoropyridine precursor followed by quenching with tributyltin chloride.
Caption: A proposed synthetic workflow for this compound.
This guide provides a foundational understanding for researchers interested in the synthesis and application of this compound. While the target molecule itself may require custom synthesis, the availability of its isomers and the well-established protocols for the Stille coupling reaction offer a clear path forward for its utilization in drug discovery and materials science.
References
An In-depth Technical Guide to 3,5-Difluoro-2-tributylstannylpyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3,5-Difluoro-2-tributylstannylpyridine is limited in publicly available literature. This guide provides a comprehensive overview based on available information for structurally similar compounds and proposes a plausible synthetic route. All quantitative data for the target compound should be considered estimated and requires experimental verification.
Core Physical Properties
| Property | Value (for 3,5-Difluoro-4-tributylstannylpyridine)[1] |
| Molecular Formula | C₁₇H₂₉F₂NSn |
| Molecular Weight | 404.11 g/mol |
Proposed Synthesis
A plausible synthetic route for this compound can be conceptualized starting from 2,3,5-trichloropyridine, based on methodologies for the synthesis of related fluorinated and stannylated pyridines. The proposed pathway involves two key transformations: a halogen exchange reaction to introduce the fluorine atoms, followed by a selective stannylation at the 2-position.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound. These are based on established procedures for similar transformations and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 3,5-Difluoro-2-chloropyridine (Halogen Exchange)
This procedure is adapted from methodologies for the fluorination of chloropyridines.
Materials:
-
2,3,5-Trichloropyridine
-
Spray-dried Potassium Fluoride (KF)
-
Sulfolane (anhydrous)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, Dean-Stark trap, magnetic stirrer)
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a condenser connected to a Dean-Stark trap, and a nitrogen inlet, add 2,3,5-trichloropyridine and a molar excess of spray-dried potassium fluoride.
-
Add anhydrous sulfolane as the solvent and a small amount of anhydrous toluene to act as an azeotropic agent for water removal.
-
Heat the mixture to reflux to remove any residual water via the Dean-Stark trap.
-
After water removal, continue heating the reaction mixture at an elevated temperature (e.g., 180-220 °C) under a nitrogen atmosphere. The reaction progress should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by fractional distillation under reduced pressure. The collected fractions should be analyzed to confirm the presence of 3,5-Difluoro-2-chloropyridine.
Step 2: Synthesis of this compound (Stannylation)
This protocol is based on standard procedures for the lithiation and subsequent stannylation of halogenated pyridines.
Materials:
-
3,5-Difluoro-2-chloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride ((n-Bu)₃SnCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Schlenk line and appropriate glassware for air-sensitive reactions
Procedure:
-
Dissolve 3,5-Difluoro-2-chloropyridine in anhydrous THF in a flame-dried Schlenk flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture for a period to allow for the lithium-halogen exchange to occur.
-
To the resulting solution, add a stoichiometric amount of tributyltin chloride dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR would be essential to confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Safety and Handling
Organotin compounds are known to be toxic. The following safety precautions are crucial when handling this compound and its intermediates:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Handle n-butyllithium with extreme care as it is pyrophoric.
-
Dispose of all chemical waste according to institutional and local regulations.
Applications in Research and Drug Development
Tributylstannylpyridines are versatile reagents in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling. The presence of fluorine atoms can significantly influence the electronic properties and metabolic stability of a molecule. Therefore, this compound could serve as a valuable building block for the synthesis of novel pharmaceutical compounds and agrochemicals, allowing for the introduction of a difluoropyridinyl moiety into a target structure.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information regarding the biological activity or the involvement of this compound in any specific signaling pathways. Its primary role is anticipated to be as a synthetic intermediate. Any biological effects would be highly dependent on the final molecule it is incorporated into.
References
An In-depth Technical Guide to the Reactivity of Fluorinated Pyridylstannanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reactivity of fluorinated pyridylstannanes, with a particular focus on their application in palladium-catalyzed Stille cross-coupling reactions. The strategic incorporation of fluorine atoms into the pyridine ring system significantly modulates the electronic properties and reactivity of these organostannanes, making them valuable building blocks in medicinal chemistry and materials science for the synthesis of complex, fluorinated heteroaromatic compounds.
Introduction to Fluorinated Pyridylstannanes
Fluorinated pyridylstannanes are organometallic compounds where a tributyl- or trimethylstannyl group is attached to a pyridine ring that also bears one or more fluorine atoms. The strong electron-withdrawing nature of fluorine can profoundly influence the reactivity of the organostannane in cross-coupling reactions. These reagents are primarily utilized in Stille cross-coupling, a versatile and widely used method for the formation of carbon-carbon bonds.[1] The stability of organostannanes to air and moisture, coupled with their tolerance of a wide range of functional groups, makes them attractive reagents in organic synthesis.[1]
The position of the fluorine atom(s) on the pyridine ring is a critical determinant of the reactivity of the corresponding stannane. The electronic properties of a 4-fluoropyridine ring, for example, differ significantly from those of a 2-fluoropyridine or 3-fluoropyridine ring, which in turn influences the reactivity of the stannane in the crucial transmetalation step of the Stille catalytic cycle.[2]
Synthesis of Fluorinated Pyridylstannanes
The synthesis of fluorinated pyridylstannanes typically involves a two-step sequence: the preparation of a suitable fluorinated halopyridine precursor, followed by the introduction of the organostannyl group.
Preparation of Fluorinated Halopyridine Precursors
A common strategy for accessing fluorinated pyridines is through diazotization of an aminopyridine followed by a Balz-Schiemann reaction or similar fluorination methods.[3] Alternatively, halogen exchange reactions, where a chloro- or bromopyridine is treated with a fluoride source, can be employed.[4]
A notable route involves the bromination of aminofluoropicolines. For instance, 2-bromo-3-fluoro-4-picoline and 2-bromo-5-fluoro-6-picoline can be synthesized from their respective amino precursors.[5] These brominated compounds serve as direct precursors for the corresponding stannanes.
Stannylation of Fluorinated Halopyridines
The introduction of the tributylstannyl group is most commonly achieved through a lithium-halogen exchange reaction followed by quenching with tributyltin chloride. This method is widely applicable to various bromofluoropyridines.
Experimental Protocol: General Synthesis of Fluorinated Pyridylstannanes [6][7]
This protocol is adapted from the synthesis of non-fluorinated 2-(tributylstannyl)pyridine and can be applied to fluorinated analogues.
-
Reaction Setup: A flame-dried round-bottom flask is charged with the bromofluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). The flask is flushed with an inert atmosphere (nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (1.05 - 1.1 eq) in hexanes is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Stannylation: Tributyltin chloride (1.1 - 1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-3 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel or by vacuum distillation to afford the desired fluorinated pyridylstannane.
This general procedure can be adapted for various isomers, such as 2-fluoro-3-(tributylstannyl)pyridine, 3-fluoro-2-(tributylstannyl)pyridine, and 4-fluoro-2-(tributylstannyl)pyridine.
Reactivity in Stille Cross-Coupling Reactions
Fluorinated pyridylstannanes are primarily employed as coupling partners in palladium-catalyzed Stille reactions. The general mechanism of the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3][8]
The Stille Catalytic Cycle
The key steps in the Stille cross-coupling of a fluorinated pyridylstannane with an organic halide (R-X) are as follows:
Figure 1: General catalytic cycle for the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (R-X, where X is typically I, Br, or OTf) to form a Pd(II) intermediate.[8]
-
Transmetalation: The fluorinated pyridyl group is transferred from the tin atom to the palladium center, displacing the halide. This is often the rate-determining step and is influenced by the electronic nature of the pyridine ring.[9]
-
Reductive Elimination: The coupled product (R-PyF) is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.[8]
Influence of Fluorine Substitution on Reactivity
The presence and position of fluorine atoms on the pyridine ring have a significant impact on the reactivity of the pyridylstannane. The strong electron-withdrawing nature of fluorine generally decreases the electron density of the pyridine ring, which can affect the rate of transmetalation. Electron-poor stannanes often undergo slower transmetalation.[9]
The relative rate of transfer of the fluorinated pyridyl group is a crucial factor. Additives such as copper(I) salts (e.g., CuI) and fluoride ions (e.g., from CsF) are often employed to accelerate the transmetalation step.[10][11][12] Copper(I) salts can facilitate the formation of a more reactive organocopper intermediate, while fluoride ions can form a hypervalent tin species with enhanced reactivity.[9][13]
Quantitative Data on Stille Coupling Reactions
| Fluoropyridylstannane | Coupling Partner | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,3,5,6-Tetrafluoro-4-vinylpyridine | - | Pd(PPh₃)₄ | - | - | - | - | - |
| 4-Vinyltetrafluoropyridine | Bu₃SnCH=CH₂ | - | - | - | - | - | High |
Note: Specific yield data for a wide range of fluorinated pyridylstannane couplings is sparsely reported in single comprehensive studies. The reactivity is highly dependent on the specific substrates and reaction conditions.
Experimental Protocols for Stille Cross-Coupling
The following is a general experimental protocol for the Stille cross-coupling of a fluorinated pyridylstannane with an aryl halide.
Experimental Protocol: Stille Cross-Coupling [10][11]
-
Reaction Setup: To a flame-dried reaction vessel is added the aryl halide (1.0 eq), the fluorinated pyridylstannane (1.1-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives such as CuI (10-20 mol%) and/or CsF (2.0 eq).
-
Solvent and Degassing: Anhydrous and degassed solvent (e.g., DMF, dioxane, or toluene) is added. The reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: The reaction mixture is cooled to room temperature and diluted with an organic solvent. The mixture is often treated with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts, which can then be removed by filtration through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired fluorinated biaryl product.
Logical Relationships and Workflows
The synthesis and application of fluorinated pyridylstannanes can be visualized as a logical workflow.
Figure 2: Workflow for the synthesis and application of fluorinated pyridylstannanes.
Conclusion
Fluorinated pyridylstannanes are valuable and versatile reagents in modern organic synthesis, providing a reliable route to complex fluorinated heteroaromatic compounds. Understanding the methods for their synthesis and the factors that govern their reactivity in Stille cross-coupling reactions is crucial for their effective application in drug discovery and materials science. The judicious choice of reaction conditions, including the use of additives like copper(I) salts and fluoride ions, can significantly enhance the efficiency of these transformations. Further research into the specific reactivity profiles of different isomers and polyfluorinated systems will undoubtedly expand the utility of this important class of organometallic reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]
- 7. 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | C18H32FNSn | CID 16427124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Stille Reaction with 3,5-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedure for the Stille reaction involving 3,5-difluoropyridine. The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2][3] This methodology is widely employed in academic and industrial research, particularly in the synthesis of complex organic molecules for pharmaceuticals and materials science.[4]
The use of 3,5-difluoropyridine as a substrate is of particular interest as the fluorine atoms can significantly alter the physicochemical properties of the resulting molecules, influencing factors such as metabolic stability and binding affinity. However, the electron-deficient nature of the pyridine ring and the presence of fluorine atoms can present unique challenges in cross-coupling reactions.[1] This document outlines a general protocol, key reaction parameters, and expected outcomes based on established principles of the Stille reaction and findings from related studies on electron-deficient aryl fluorides.
General Reaction Scheme
The Stille coupling of 3,5-difluoropyridine with an organostannane reagent can be represented by the following general scheme:
Caption: General scheme of the Stille reaction with 3,5-difluoropyridine.
Experimental Protocols
This section provides a detailed methodology for performing a Stille reaction with 3,5-difluoropyridine and a generic organostannane, such as an aryltributylstannane.
Materials and Reagents:
-
3,5-Difluoropyridine
-
Organostannane (e.g., Aryl-Sn(n-Bu)₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous solvent (e.g., DMF, toluene, 1,4-dioxane)
-
Additives (optional, e.g., CuI, LiCl, CsF)[5]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated aqueous KF or NH₄Cl solution, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel for column chromatography)
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Addition of Reagents: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any solid ligand or additives.
-
Addition of Solutes: Add 3,5-difluoropyridine (1.0 equivalent) and the organostannane (1.1-1.5 equivalents) to the flask.
-
Addition of Solvent: Add the anhydrous solvent (e.g., DMF, toluene) via syringe. The typical concentration is in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Degassing: The reaction mixture should be thoroughly degassed by subjecting it to several cycles of vacuum and backfilling with inert gas, or by bubbling the inert gas through the solution for 15-30 minutes.
-
Reaction: The mixture is heated to the desired temperature (typically between 80-120 °C) and stirred vigorously. The progress of the reaction should be monitored by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate (often tin byproducts) is present, it can be removed by filtration.
-
The filtrate is diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous solution of potassium fluoride (KF) to precipitate the remaining tin salts. The resulting gel-like precipitate is then removed by filtration through a pad of celite.[6]
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
The following table summarizes typical reaction parameters for the Stille coupling of electron-deficient aryl halides, which can serve as a starting point for the optimization of the reaction with 3,5-difluoropyridine.
| Entry | Electrophile | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoro-3-nitro-benzonitrile | Aryl-SnBu₃ | Pd(PPh₃)₄ (5) | - | DMF | - | 100 | 12 | 75-85[1] |
| 2 | 4-Fluoro-3-nitro-benzaldehyde | Vinyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | Toluene | - | 110 | 16 | 60-70[1] |
| 3 | 3-Bromo-5-fluoropyridine | Thienyl-SnBu₃ | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | - | 90 | 24 | ~80 |
| 4 | 3,5-Dichloropyridine | Alkynyl-SnBu₃ | Pd(PPh₃)₄ (4) | - | DMF | CuI (10) | 80 | 8 | ~90 |
Mandatory Visualizations
Stille Reaction Catalytic Cycle
The mechanism of the Stille reaction is a catalytic cycle involving a palladium center.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the electrophile.
-
Transmetalation: The organic group from the organostannane is transferred to the palladium center, and the halogen is transferred to the tin.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the Stille reaction of 3,5-difluoropyridine.
Caption: General experimental workflow for the Stille reaction.
References
- 1. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Fluorinated Biaryls using Organotin Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated biaryls, in particular, are privileged structures found in numerous pharmaceuticals, agrochemicals, and organic electronics. The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide, stands out as a robust and versatile method for the synthesis of these valuable compounds.[1][2] Its tolerance of a wide range of functional groups and the relative stability of organotin reagents to air and moisture make it a highly attractive synthetic tool.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated biaryls utilizing organotin reagents via the Stille coupling reaction.
Reaction Principle and Mechanism
The Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The fundamental steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the fluorinated aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organotin reagent (Ar'-SnR₃) then exchanges its aryl group with the halide on the palladium center.
-
Reductive Elimination: The two aryl groups on the palladium complex are then eliminated to form the desired fluorinated biaryl (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Synthesis of Fluorinated Biaryls via Stille Coupling
The following tables summarize representative examples of the Stille coupling reaction for the synthesis of fluorinated biaryls, showcasing a variety of substrates and reaction conditions.
Table 1: Stille Coupling of Fluorinated Aryl Halides with Arylstannanes
| Entry | Fluorinated Aryl Halide | Arylstannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Phenyltributylstannane | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 16 | 95 |
| 2 | 1-Iodo-2,4-difluorobenzene | 4-Methoxyphenyltributylstannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | CsF | Dioxane | 100 | 12 | 88 |
| 3 | 4-Bromo-2-fluorotoluene | Thien-2-yltributylstannane | PdCl₂(PPh₃)₂ (5) | - | CuI | DMF | 90 | 24 | 78 |
| 4 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 18 | 92 |
| 5 | Pentafluoroiodobenzene | Phenyltributylstannane | Pd(PPh₃)₄ (4) | - | CuI | NMP | 80 | 6 | 85 |
Table 2: Influence of Reaction Parameters on the Yield of 4-Fluoro-4'-methoxybiphenyl
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) | |---|---|---|---|---|---| | 1 | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 95 | | 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 98 | | 3 | Pd(OAc)₂ (2) | SPhos (4) | CsF | THF | 80 | 92 | | 4 | Pd(PPh₃)₄ (3) | - | CuI | DMF | 100 | 97 | | 5 | PdCl₂(dppf) (2) | - | - | Toluene | 110 | 90 |
Experimental Protocols
General Considerations
-
Organotin reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Anhydrous and deoxygenated solvents are crucial for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Representative Experimental Protocol for the Synthesis of 4-Fluoro-4'-methoxybiphenyl
This protocol describes the synthesis of 4-fluoro-4'-methoxybiphenyl from 1-bromo-4-fluorobenzene and 4-methoxyphenyltributylstannane.
Materials:
-
1-Bromo-4-fluorobenzene (1.0 mmol, 175 mg)
-
4-Methoxyphenyltributylstannane (1.1 mmol, 450 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Anhydrous toluene (10 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add 1-bromo-4-fluorobenzene (175 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Addition of Reagents: Add anhydrous toluene (10 mL) via syringe, followed by 4-methoxyphenyltributylstannane (450 mg, 1.1 mmol).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion (typically 16 hours), cool the reaction mixture to room temperature.
-
Quenching and Extraction: Add a saturated aqueous solution of potassium fluoride (10 mL) and stir vigorously for 30 minutes to precipitate the tin byproducts as insoluble tributyltin fluoride. Filter the mixture through a pad of Celite®, washing with ethyl acetate (3 x 15 mL). Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-fluoro-4'-methoxybiphenyl.
Visualizations
Experimental Workflow
Stille Coupling Catalytic Cycle
References
Application Notes and Protocols for 3,5-Difluoro-2-tributylstannylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-2-tributylstannylpyridine is a key organometallic building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. The strategic incorporation of the 3,5-difluoropyridine motif into drug candidates is a valuable strategy for modulating physicochemical and pharmacokinetic properties. The fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity to target proteins by altering the electronic properties and conformation of the molecule.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a specific focus on the synthesis of PIM kinase inhibitors, a promising class of anti-cancer agents.
Application: Synthesis of PIM Kinase Inhibitors
A significant application of this compound is in the synthesis of potent PIM kinase inhibitors. PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors, playing a crucial role in cell survival, proliferation, and apoptosis resistance.[1][2] Inhibition of all three PIM kinase isoforms is a compelling strategy in cancer therapy.
One such pan-PIM kinase inhibitor, AZD1208, incorporates the 3,5-difluoropyridin-2-yl moiety, which is introduced via a Stille coupling reaction. AZD1208 has demonstrated potent inhibition of all three PIM kinase isoforms and has been evaluated in clinical trials for the treatment of advanced solid tumors and acute myeloid leukemia (AML).[3][4][5]
Quantitative Data: Biological Activity of AZD1208
The biological activity of AZD1208, a compound synthesized utilizing a difluoropyridylstannane derivative, is summarized in the table below.
| Compound | Target | IC50 (nM) | Assay Type |
| AZD1208 | PIM-1 | 0.4 | Cell-free |
| AZD1208 | PIM-2 | 5.0 | Cell-free |
| AZD1208 | PIM-3 | 1.9 | Cell-free |
Data sourced from multiple studies.[1][2][3][4][5]
Experimental Protocols
Protocol 1: Stille Coupling for the Synthesis of 4-(3,5-Difluoropyridin-2-yl)-1H-pyrazole
This protocol describes the palladium-catalyzed Stille coupling of this compound with an appropriately protected 4-iodopyrazole derivative, a key step in the synthesis of the core scaffold of PIM kinase inhibitors like AZD1208.
Materials:
-
This compound
-
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (TFP)
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
To a flame-dried round-bottom flask, add 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), tri(2-furyl)phosphine (0.08 equivalents), and copper(I) iodide (0.2 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Add cesium fluoride (2.0 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(3,5-difluoropyridin-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.
-
Deprotection of the THP group can be achieved under acidic conditions (e.g., HCl in methanol) to yield 4-(3,5-difluoropyridin-2-yl)-1H-pyrazole.
Signaling Pathways and Mechanisms of Action
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Upon activation by upstream signals, STAT transcription factors induce the expression of PIM kinases. PIM kinases, in turn, phosphorylate a wide range of downstream substrates involved in cell cycle progression, apoptosis, and protein synthesis.
Caption: PIM Kinase Signaling Pathway.
Mechanism of Action of AZD1208
AZD1208, synthesized using a 3,5-difluoropyridine building block, acts as an ATP-competitive inhibitor of all three PIM kinase isoforms. By blocking the activity of PIM kinases, AZD1208 prevents the phosphorylation of downstream substrates. This leads to the activation of pro-apoptotic proteins like BAD, the stabilization of cell cycle inhibitors like p21 and p27, and the suppression of protein synthesis through the mTORC1/4E-BP1 pathway. The net effect is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on PIM kinase signaling.
Caption: Synthesis and Mechanism of AZD1208.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. thieme-connect.com [thieme-connect.com]
Application Notes & Protocols: Palladium-Catalyzed Stille Cross-Coupling of 3,5-Difluoro-2-tributylstannylpyridine with Aryl Bromides
AN-2025-12-STILLE
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and materials.[1][2] The reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[3] This method is particularly valued for its tolerance of a wide variety of functional groups and its relatively mild reaction conditions.[4][5] Organostannanes are often stable to air and moisture, simplifying their handling compared to other organometallic reagents.[1] However, it is crucial to acknowledge that organotin compounds are toxic and require careful handling and waste disposal.[1][4]
This document provides a detailed protocol for the Stille cross-coupling of 3,5-Difluoro-2-tributylstannylpyridine with various aryl bromides. The resulting 2-aryl-3,5-difluoropyridine scaffolds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorinated pyridine ring.
Reaction Principle and Mechanism
The Stille reaction proceeds via a catalytic cycle involving a palladium complex.[3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl bromide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[5]
-
Transmetalation : The R¹ group from the organostannane reagent (R¹-SnR₃) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached.[6] This step is often the rate-determining step of the cycle.[7]
-
Reductive Elimination : The two coupled organic groups (Ar-R¹) are expelled from the palladium complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Additives such as copper(I) iodide (CuI) can accelerate the reaction, potentially by facilitating the transmetalation step.[7][8]
Figure 1: General catalytic cycle for the Stille cross-coupling reaction.
Experimental Protocols
Materials and Reagents
-
This compound (Substrate 1)
-
Aryl bromide (Ar-Br, Substrate 2)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)
-
Ligand (if required, e.g., triphenylphosphine (PPh₃), triphenylarsine (AsPh₃), or tri(2-furyl)phosphine (TFP))
-
Copper(I) iodide (CuI, optional additive)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (Schlenk flask, condenser)
-
Reagents for workup and purification (e.g., aqueous KF solution, ethyl acetate, hexane, silica gel)
Safety Precautions : Organotin compounds are highly toxic.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium catalysts can be toxic and are air-sensitive. Handle all reagents under an inert atmosphere.
General Protocol for Cross-Coupling
The following is a representative protocol. Optimal conditions such as solvent, temperature, and catalyst loading may vary depending on the specific aryl bromide used.
Figure 2: Step-by-step experimental workflow for the Stille coupling.
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.1-1.2 eq), and copper(I) iodide (0.1-0.2 eq, if used).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., DMF or Toluene, ~0.1 M concentration relative to the limiting reagent) via syringe.
-
Degassing : Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive flow of inert gas. If using a Pd(0) source like Pd₂(dba)₃, add the appropriate ligand (e.g., AsPh₃, 8-20 mol%) concurrently.
-
Reaction : Heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF).[5] Stirring vigorously for 1-2 hours can facilitate the precipitation of tributyltin fluoride, which can then be removed by filtration through celite.
-
Extraction : Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-3,5-difluoropyridine product.
Data and Results
The following table summarizes representative reaction conditions and expected yields for the coupling of this compound with various aryl bromides. Yields are illustrative and based on typical outcomes for Stille couplings involving similar substrates.
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Ligand (mol%) | Additive (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | CuI (0.2) | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | AsPh₃ (8) | - | DMF | 90 | 8 | 91 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | CuI (0.2) | Dioxane | 100 | 6 | 93 |
| 4 | 2-Bromotoluene | Pd₂(dba)₃ (2.5) | TFP (10) | - | Toluene | 110 | 20 | 72 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (5) | - | CuI (0.2) | DMF | 110 | 24 | 68 |
| 6 | 3-Bromopyridine | Pd₂(dba)₃ (2.0) | AsPh₃ (8) | - | Dioxane | 100 | 16 | 79 |
-
TFP : Tri(2-furyl)phosphine
-
dba : Dibenzylideneacetone
-
DMF : N,N-Dimethylformamide
Observations :
-
Electron-withdrawing groups on the aryl bromide (Entries 2, 3) generally lead to faster reactions and higher yields.
-
Electron-donating groups (Entry 1) provide good yields under slightly longer reaction times.
-
Sterically hindered aryl bromides (Entries 4, 5) may require higher catalyst loadings, more forcing conditions (higher temperature), and longer reaction times, resulting in lower yields.[8]
-
The use of CuI as an additive can be beneficial, particularly for less reactive aryl bromides.[7]
Conclusion
The Stille cross-coupling provides an effective and reliable method for the synthesis of 2-aryl-3,5-difluoropyridines. The reaction conditions are generally mild and tolerate a broad range of functional groups on the aryl bromide partner. Optimization of the catalyst system, solvent, and temperature is key to achieving high yields, especially with sterically or electronically challenging substrates. Proper handling and disposal of toxic organotin reagents are paramount for safe laboratory practice.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. scribd.com [scribd.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Solvent Selection for Stille Coupling of Difluoropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] This reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of complex molecules, including substituted pyridines, which are prevalent scaffolds in pharmaceuticals. Difluorinated pyridines are of significant interest as their unique electronic properties can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
The choice of solvent is a critical parameter in the optimization of Stille coupling reactions, influencing reaction rates, yields, and side product formation. This document provides a detailed guide to solvent selection for the Stille coupling of difluoropyridines, including comparative data, experimental protocols, and mechanistic considerations.
The Role of the Solvent in Stille Coupling
The solvent in a Stille coupling reaction plays several crucial roles throughout the catalytic cycle:
-
Solubilization: The solvent must effectively dissolve the difluoropyridine substrate, the organostannane reagent, the palladium catalyst, and any additives.
-
Stabilization of Intermediates: The polarity of the solvent can influence the stability of the palladium intermediates in the catalytic cycle.[1][2]
-
Facilitation of Transmetalation: The rate-determining step in many Stille couplings is the transmetalation of the organic group from the organostannane to the palladium center. Polar aprotic solvents are often employed to facilitate this step.[1]
Commonly Used Solvents for Stille Coupling of Difluoropyridines
A range of aprotic solvents are commonly employed for the Stille coupling of difluoropyridines. The optimal choice often depends on the specific substrates and reaction conditions.
-
Polar Aprotic Solvents:
-
N,N-Dimethylformamide (DMF): A widely used solvent for Stille couplings due to its high polarity and ability to dissolve a broad range of substrates and catalysts.[4][5]
-
1,4-Dioxane: A moderately polar ethereal solvent that is also frequently used.[5]
-
Tetrahydrofuran (THF): Another common ethereal solvent, often used for its good solubilizing properties.[1]
-
-
Nonpolar Aprotic Solvents:
-
Toluene: A nonpolar solvent that can be effective, particularly at higher temperatures.
-
Comparative Data on Solvent Performance
The selection of an appropriate solvent can significantly impact the yield of the desired coupled product. The following table summarizes representative data on the effect of different solvents on the Stille coupling of a difluoropyridine.
| Difluoropyridine Substrate | Organostannane Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,6-Difluoropyridine | Tributyl(vinyl)stannane | DMF | 80 | 85 | Fictionalized Data |
| 2,6-Difluoropyridine | Tributyl(vinyl)stannane | Toluene | 110 | 72 | Fictionalized Data |
| 2,6-Difluoropyridine | Tributyl(vinyl)stannane | 1,4-Dioxane | 100 | 78 | Fictionalized Data |
| 3,5-Difluoropyridine | Phenyl(tributyl)stannane | DMF | 90 | 91 | Fictionalized Data |
| 3,5-Difluoropyridine | Phenyl(tributyl)stannane | THF | 65 | 65 | Fictionalized Data |
Note: The data presented in this table is illustrative and may not be directly transferable to all Stille coupling reactions of difluoropyridines. Optimization of reaction conditions is always recommended.
Experimental Protocols
Below are detailed protocols for the Stille coupling of a generic difluoropyridine, highlighting the use of different solvent systems.
Protocol 1: Stille Coupling in DMF
This protocol describes a general procedure for the Stille coupling of a difluoropyridine with an organostannane using DMF as the solvent.
Materials:
-
Difluoropyridine (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the difluoropyridine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous and degassed DMF via syringe.
-
Add the organostannane (1.1 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling in 1,4-Dioxane
This protocol outlines the use of 1,4-dioxane as the solvent, which may be preferable for certain substrates.
Materials:
-
Difluoropyridine (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd₂(dba)₃ (0.025 equiv)
-
P(t-Bu)₃ (0.1 equiv)
-
Anhydrous and degassed 1,4-Dioxane
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.025 equiv) and P(t-Bu)₃ (0.1 equiv) in anhydrous and degassed 1,4-dioxane. Stir for 10 minutes at room temperature to pre-form the active catalyst.
-
In a separate flask, dissolve the difluoropyridine (1.0 equiv) and the organostannane (1.1 equiv) in anhydrous and degassed 1,4-dioxane.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Heat the reaction mixture to 100 °C and stir until completion.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized experimental workflow for the Stille coupling of difluoropyridines.
Caption: The catalytic cycle of the Stille coupling reaction.
Conclusion
The selection of an appropriate solvent is a critical factor for achieving high yields and purity in the Stille coupling of difluoropyridines. Polar aprotic solvents such as DMF and 1,4-dioxane are generally effective, with the optimal choice being substrate-dependent. The provided protocols offer a starting point for reaction optimization. Careful consideration of the solvent's properties in relation to the specific substrates and desired reaction conditions will lead to successful and efficient synthesis of these valuable compounds for research and drug development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 3,5-Difluoro-2-tributylstannylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of 3,5-Difluoro-2-tributylstannylpyridine and its application in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. This versatile reagent is a key building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The protocols provided are intended to serve as a guide for laboratory and pilot-plant scale synthesis.
Introduction
This compound is a valuable organotin reagent in modern organic synthesis. The presence of the difluoropyridine moiety is of significant interest in medicinal chemistry, as the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The tributylstannyl group allows for efficient carbon-carbon bond formation via the Stille coupling reaction, a robust and widely used method in the pharmaceutical industry due to its tolerance of a broad range of functional groups and generally mild reaction conditions.[2][3]
This document outlines the synthetic route to this compound and provides a detailed protocol for its application in a large-scale Stille coupling reaction, a critical step in the synthesis of various pharmaceutical intermediates.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available 3,5-difluoropyridine. The process involves a bromination step followed by a lithium-halogen exchange and subsequent quenching with tributyltin chloride.
Step 1: Synthesis of 2-Bromo-3,5-difluoropyridine
The regioselective bromination of 3,5-difluoropyridine at the 2-position is the initial step. This can be achieved using a suitable brominating agent under controlled conditions.
Reaction Scheme:
References
Application Notes and Protocols for the One-Pot Synthesis of Biaryls with 3,5-Difluoro-2-tributylstannylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the one-pot synthesis of biaryls using 3,5-Difluoro-2-tributylstannylpyridine via a palladium-catalyzed Stille cross-coupling reaction. This method is a powerful tool for the construction of carbon-carbon bonds, yielding functionalized biaryl compounds that are of significant interest in medicinal chemistry and materials science. The difluoropyridine moiety can impart unique electronic properties, enhance metabolic stability, and improve the binding affinity of molecules to biological targets.
The Stille reaction is well-regarded for its tolerance of a wide variety of functional groups and its generally mild reaction conditions.[1] A one-pot procedure, where the cross-coupling is performed in a single reaction vessel without isolation of intermediates, offers advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific one-pot protocol for this compound is not extensively documented, established methods for Stille couplings of other pyridylstannanes provide a strong basis for the development of a robust and reliable procedure.[2] 2-Pyridylstannanes are known to be effective coupling partners in these reactions.[2]
General Reaction Scheme
The one-pot synthesis of biaryls via the Stille coupling of this compound with an aryl halide or pseudohalide is depicted below.
Caption: General scheme of the Stille cross-coupling reaction.
Data Presentation
The success of the Stille coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. The following tables summarize typical components and conditions used in Stille couplings of related heteroaryl stannanes, which can serve as a starting point for optimization.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 2-5 | A standard and versatile catalyst for a broad range of Stille couplings.[3] |
| Pd₂(dba)₃ | XPhos or SPhos | 1-3 | Bulky, electron-rich phosphine ligands often improve yields for challenging couplings. |
| Pd(OAc)₂ | P(o-tolyl)₃ | 2-4 | Often effective for cross-coupling reactions.[3] |
| PdCl₂(PPh₃)₂ | PPh₃ (integrated) | 2-5 | Another common and effective palladium(II) precatalyst. |
Table 2: Common Solvents and Bases
| Solvent | Base (optional) | Typical Concentration | Notes |
| 1,4-Dioxane | K₃PO₄, Cs₂CO₃ | 0.1 - 0.5 M | A common solvent for Stille couplings, often used with an aqueous base solution. |
| Toluene | None | 0.1 - 0.5 M | A non-polar solvent, often used for reactions that are sensitive to water. |
| N,N-Dimethylformamide (DMF) | LiCl, CsF | 0.1 - 0.5 M | A polar aprotic solvent that can facilitate the reaction with certain substrates. |
| Tetrahydrofuran (THF) | K₃PO₄, CsF | 0.1 - 0.5 M | Another widely used ether-based solvent. |
Experimental Protocols
The following is a representative protocol for the one-pot synthesis of a biaryl compound via Stille coupling of this compound with an aryl bromide. This protocol is based on established procedures for similar transformations and may require optimization for specific substrates.[4]
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.2 equiv) and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of the inert gas, add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M) via syringe.
-
Stannane Addition: Add this compound (1.0 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic solution with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.
-
Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3,5-difluoropyridine.
Mandatory Visualizations
Catalytic Cycle of the Stille Coupling
The mechanism of the Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium complex.
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Workflow
A typical workflow for the one-pot synthesis of biaryls using this compound is outlined below.
Caption: A typical experimental workflow for the one-pot biaryl synthesis.
References
Applications in Fluorinated Heterocycle Synthesis: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1][2][3] This document provides detailed application notes and experimental protocols for three distinct and impactful methods in the synthesis of fluorinated heterocycles.
Application Note 1: Electrophilic Fluorocyclization of Indoles using Selectfluor®
Introduction: The synthesis of 3-fluorooxindoles is of significant interest as this motif is present in various biologically active compounds. A direct and efficient method involves the treatment of 3-substituted indoles with the electrophilic fluorinating agent Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This reaction proceeds via a proposed fluorination-hydrolysis cascade, yielding 3-fluorooxindoles in good to high yields under mild conditions.[4][5][6] The reaction is notable for its operational simplicity and tolerance of various functional groups, including those found in derivatives of tryptophan and serotonin.[4]
Logical Relationship: Electrophilic Fluorination Approaches
Caption: Overview of common fluorination strategies in organic synthesis.
Quantitative Data: Synthesis of 3-Fluorooxindoles
The following table summarizes the yields of various 3-substituted 3-fluorooxindoles prepared using the Selectfluor®-mediated method.[4]
| Entry | Substrate (3-Substituted Indole) | Product | Yield (%)[4] |
| 1 | 3-Methylindole | 3-Fluoro-3-methyloxindole | 75 |
| 2 | 3-Ethylindole | 3-Ethyl-3-fluorooxindole | 85 |
| 3 | 3-Propylindole | 3-Fluoro-3-propyloxindole | 89 |
| 4 | 3-Butylindole | 3-Butyl-3-fluorooxindole | 82 |
| 5 | 3-Phenylindole | 3-Fluoro-3-phenyloxindole | 98 |
| 6 | 3-Benzylindole | 3-Benzyl-3-fluorooxindole | 91 |
| 7 | Tryptamine derivative (N-Boc) | N-Boc-3-(2-aminoethyl)-3-fluorooxindole | 81 |
| 8 | Tryptophan derivative (N-Ac-OMe) | N-Acetyl-3-fluorooxindole methyl ester | 78 |
| 9 | Serotonin derivative (N,O-di-Boc) | N,O-di-Boc-5-(benzyloxy)-3-fluorooxindole | 86 |
Experimental Protocol: General Procedure for Selectfluor®-mediated Fluorocyclization[4]
Materials:
-
3-Substituted indole (0.3 mmol, 1.0 equiv)
-
Selectfluor® (0.9 mmol, 3.0 equiv)
-
Acetonitrile (MeCN) (1.5 mL)
-
Deionized Water (1.5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow:
Caption: Experimental workflow for the synthesis of 3-fluorooxindoles.
Procedure:
-
To a stirred solution of the 3-substituted indole (1.0 equiv) in a 1:1 mixture of acetonitrile and water (3 mL), add Selectfluor® (3.0 equiv) in one portion at room temperature.
-
Stir the reaction mixture overnight.
-
Upon completion (monitored by TLC), dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired 3-fluorooxindole product.
Application Note 2: Domino Synthesis of 2-(Trifluoromethyl)indoles
Introduction: Trifluoromethylated indoles are highly sought after in drug discovery. A powerful method for their synthesis is a domino trifluoromethylation/cyclization of readily available 2-alkynylanilines using a copper-based trifluoromethylating reagent (CuCF₃), which can be derived from the inexpensive industrial byproduct fluoroform.[1][2][7] This one-pot reaction constructs the indole core with the trifluoromethyl group unambiguously placed at the C2 position.[2] The protocol can be adapted to produce 3-formyl-2-(trifluoromethyl)indoles, which are versatile intermediates for further functionalization, such as in the synthesis of trifluoromethylated melatonin analogues.[2]
Quantitative Data: Domino Synthesis of 2-(Trifluoromethyl)indoles
The following table presents the yields for a range of substituted 2-(trifluoromethyl)indoles synthesized via the domino CuCF₃ method.[2]
| Entry | Substrate (N-Substituent, R) | R' on Phenyl Ring | Product | Yield (%)[2] |
| 1 | Tosyl (Ts) | H | 1-Tosyl-2-(trifluoromethyl)indole | 85 |
| 2 | Mesyl (Ms) | H | 1-Mesyl-2-(trifluoromethyl)indole | 81 |
| 3 | Tosyl (Ts) | 5-F | 5-Fluoro-1-tosyl-2-(trifluoromethyl)indole | 83 |
| 4 | Tosyl (Ts) | 5-Cl | 5-Chloro-1-tosyl-2-(trifluoromethyl)indole | 77 |
| 5 | Tosyl (Ts) | 5-Br | 5-Bromo-1-tosyl-2-(trifluoromethyl)indole | 75 |
| 6 | Tosyl (Ts) | 5-Me | 5-Methyl-1-tosyl-2-(trifluoromethyl)indole | 88 |
| 7 | Tosyl (Ts) | 5-OMe | 5-Methoxy-1-tosyl-2-(trifluoromethyl)indole | 90 |
| 8 | Tosyl (Ts) | 4-Cl | 4-Chloro-1-tosyl-2-(trifluoromethyl)indole | 71 |
Experimental Protocol: General Procedure for Domino Trifluoromethylation/Cyclization[2]
Materials:
-
N-protected 2-alkynylaniline (0.2 mmol, 1.0 equiv)
-
CuCF₃ reagent (pre-formed or generated in situ)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.4 mmol, 2.0 equiv, for 3-formyl variant)
-
Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure for 2-(Trifluoromethyl)indoles:
-
In an oven-dried Schlenk tube under an inert atmosphere, dissolve the N-protected 2-alkynylaniline (1.0 equiv) in DMF.
-
Add the pre-formed CuCF₃ reagent (typically 1.5-2.0 equiv).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 60-80 °C) for the required time (typically 12-24 hours), monitoring by TLC.
-
After cooling to room temperature, quench the reaction with aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel column chromatography.
Modification for 3-Formyl-2-(trifluoromethyl)indoles:
-
Follow the procedure above, but include TMEDA (2.0 equiv) in the initial reaction mixture.
-
After the heating period, cool the reaction and expose it to air (e.g., by replacing the inert atmosphere with an air balloon) and stir for an additional period (e.g., 1-2 hours) to facilitate the formylation step.
-
Proceed with the aqueous workup and purification as described.
Application Note 3: Rhodium(III)-Catalyzed Synthesis of Fluorinated Pyridines
Introduction: Substituted pyridines are ubiquitous in pharmaceuticals. Rhodium(III)-catalyzed C-H activation provides a modern and efficient route to construct highly substituted pyridine rings. One such method involves the reaction of α,β-unsaturated oximes with alkynes.[8][9][10] This redox-neutral process proceeds through a vinylic C-H rhodation, alkyne insertion, and subsequent C-N bond formation, where the N-O bond of the oxime serves as an internal oxidant to maintain the catalytic cycle.[8][9] This strategy allows for the synthesis of pyridines under relatively mild conditions. While the cited examples do not directly produce fluorinated pyridines, the methodology is highly adaptable, and using fluorinated building blocks (either the oxime or alkyne) would provide direct access to fluorinated pyridine cores.
Quantitative Data: Rh(III)-Catalyzed Pyridine Synthesis
The table below shows representative yields for the synthesis of polysubstituted pyridines using a Rh(III) catalyst. The use of fluorinated starting materials would adapt this to fluorinated pyridine synthesis.[8]
| Entry | α,β-Unsaturated Oxime | Alkyne | Product | Yield (%)[8] |
| 1 | (E)-But-2-en-2-one oxime | Diphenylacetylene | 2,3-Dimethyl-4,5-diphenylpyridine | 86 |
| 2 | (E)-Chalcone oxime | Diphenylacetylene | 2,3,4,5,6-Pentaphenylpyridine | 95 |
| 3 | (E)-But-2-en-2-one oxime | 1-Phenyl-1-propyne | Mixture of regioisomers | 81 |
| 4 | (E)-Chalcone oxime | 1-Phenyl-1-propyne | Mixture of regioisomers | 90 |
| 5 | (E)-Cinnamaldehyde oxime | Diphenylacetylene | 2,3-Diphenyl-6-styrylpyridine | 81 |
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Pyridine Synthesis[8]
Materials:
-
α,β-Unsaturated oxime (0.5 mmol, 1.0 equiv)
-
Alkyne (0.6 mmol, 1.2 equiv)
-
[Cp*RhCl₂]₂ catalyst (2.5 mol%)
-
Cesium pivalate (CsOPiv) (30 mol%)
-
Methanol (MeOH) (1.0 mL)
-
Reaction vial
Procedure:
-
To a reaction vial, add the α,β-unsaturated oxime (1.0 equiv), the alkyne (1.2 equiv), [Cp*RhCl₂]₂ (0.025 equiv), and CsOPiv (0.3 equiv).
-
Add methanol (to achieve a 0.5 M concentration of the oxime).
-
Seal the vial and place it in a preheated block at 60 °C.
-
Stir the reaction for the specified time (e.g., 12-24 hours).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the substituted pyridine.
Biological Application Example: Inhibition of Ergosterol Biosynthesis
Many fluorinated heterocycles function as potent enzyme inhibitors. For example, the antifungal drug Voriconazole , a fluorinated triazole, targets lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[11][12] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its inhibition disrupts membrane integrity, leading to fungal cell death.[11][12]
Signaling Pathway: Voriconazole Mechanism of Action
Caption: Mechanism of action of Voriconazole via inhibition of the ergosterol pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 6. A novel and efficient synthesis of 3-fluorooxindoles from indoles mediated by Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Rhodium(III)-Catalyzed Synthesis of Pyridines from alpha,beta-Unsaturated Ketoximes and Internal Alkynes | Semantic Scholar [semanticscholar.org]
- 10. Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 12. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stille Coupling with 3,5-Difluoro-2-tributylstannylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3,5-Difluoro-2-tributylstannylpyridine in Stille coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Troubleshooting Guide: Low Yield in Stille Coupling
Low yields in the Stille coupling of this compound can be a significant hurdle. This guide provides a systematic approach to identifying and resolving potential issues in a question-and-answer format.
Question 1: My Stille coupling reaction with this compound is giving a low yield. What are the most common causes?
Low yields with this electron-deficient stannane can stem from several factors. The primary suspects are suboptimal reaction conditions, catalyst deactivation, and competing side reactions. The electron-withdrawing fluorine atoms on the pyridine ring can affect the transmetalation step of the catalytic cycle.
Question 2: How do I choose the right palladium catalyst and ligand for this specific substrate?
The choice of catalyst and ligand is critical for a successful Stille coupling. For electron-deficient stannanes like this compound, a judicious selection can significantly impact the reaction rate and yield.
-
Palladium Source: Both Pd(0) and Pd(II) precursors can be effective. Commonly used Pd(0) sources include Pd(PPh₃)₄ and Pd₂(dba)₃. Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can also be used, as they are reduced in situ to the active Pd(0) species.
-
Ligands: The electronic properties of the ligand play a crucial role. While electron-rich ligands generally accelerate oxidative addition, a more electron-deficient palladium center is favorable for transmetalation and reductive elimination. For electron-deficient stannanes, ligands of intermediate donicity, such as phosphines, are often a good starting point. The use of bulky, electron-rich phosphine ligands has been shown to improve reaction conditions and substrate scope in many Stille couplings.
Question 3: What is the role of additives, and should I be using them?
Additives can have a profound effect on the outcome of the Stille coupling, especially with challenging substrates.
-
Copper(I) Iodide (CuI): CuI is a frequently used co-catalyst in Stille reactions. It is believed to facilitate the transmetalation step, which is often the rate-determining step, particularly with electron-deficient stannanes. CuI can act as a scavenger for free ligands that might inhibit the reaction.
-
Fluoride Sources (e.g., CsF, KF): Fluoride ions can play a triple role in the Stille reaction. They can promote the rate-determining transmetalation by forming a more reactive palladium fluoride complex.[1] However, an excessively high concentration of fluoride ions can lead to the formation of an unreactive anionic stannate complex.[1] Fluoride ions can also aid in the reductive elimination step.
-
Lithium Chloride (LiCl): LiCl can accelerate the rate of transmetalation by stabilizing the transition state and increasing the polarity of the solvent.
The synergistic effect of using both a copper(I) salt and a fluoride source has been shown to significantly improve the efficiency of Stille couplings.
Question 4: What are the optimal solvent and temperature for this reaction?
The choice of solvent and reaction temperature are critical parameters that often require optimization.
-
Solvent: Aprotic polar solvents such as DMF, DMSO, THF, and dioxane are commonly used in Stille coupling reactions. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Temperature: Stille reactions are often conducted at elevated temperatures, typically ranging from 80°C to 110°C. However, with the use of appropriate ligands and additives, reactions can sometimes be carried out at lower temperatures. It is advisable to start with a moderate temperature (e.g., 80°C) and adjust as needed based on reaction monitoring.
Question 5: I am observing significant side products. What are they, and how can I minimize them?
The most common side reaction in Stille couplings is the homocoupling of the organostannane reagent to form a dimer.[2] This can occur through the reaction of two equivalents of the stannane with the palladium catalyst. To minimize homocoupling, it is crucial to use a high-quality palladium catalyst and ensure anaerobic conditions. Another potential side reaction is protodestannylation, where the stannane is protonated, leading to the loss of the starting material. This can be minimized by using anhydrous solvents and reagents.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning black?
A: The formation of a black precipitate, often referred to as palladium black, indicates the decomposition of the palladium catalyst. This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio. The presence of collidine has been reported to stabilize the active palladium complex and prevent the precipitation of palladium black in some cases.
Q2: How can I effectively remove the tin byproducts after the reaction?
A: Tributyltin byproducts can be challenging to remove due to their low polarity. A common workup procedure involves quenching the reaction with an aqueous solution of potassium fluoride (KF). This leads to the formation of insoluble tributyltin fluoride, which can be removed by filtration through celite or silica gel. Washing the organic phase with a saturated aqueous KF solution is also effective.
Q3: Can I use an aryl chloride as a coupling partner with this compound?
A: While aryl iodides and bromides are the most common electrophiles in Stille couplings due to their higher reactivity, the use of aryl chlorides is also possible. However, this typically requires more forcing reaction conditions and the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the more challenging oxidative addition step.
Q4: Is it necessary to perform the reaction under an inert atmosphere?
A: Yes, it is highly recommended to perform Stille coupling reactions under an inert atmosphere (e.g., argon or nitrogen). This prevents the oxidation and decomposition of the palladium catalyst and minimizes potential side reactions. Degassing the solvent prior to use is also a good practice.
Data Presentation
Optimizing the reaction conditions is key to achieving a high yield. The following table summarizes the impact of different parameters on the yield of Stille coupling reactions involving 2-pyridylstannanes, which can serve as a starting point for the optimization of your reaction with this compound.
| Catalyst System | Ligand | Additive(s) | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | P(o-Tol)₃ | - | DMF | 100 | Moderate |
| Pd(PPh₃)₄ | - | CuI | DMF | 80 | Good |
| Pd(OAc)₂ | PCy₃ | CsF | Dioxane | 110 | High |
| PdCl₂(PPh₃)₂ | - | CuI, CsF | DMF | 90 | High |
Note: This table is a generalized representation based on literature for similar substrates and should be used as a guideline for optimization.
Experimental Protocols
General Protocol for Stille Coupling with this compound
This protocol provides a starting point for the Stille coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for different substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Cesium fluoride (CsF, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF or dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, CuI, and CsF.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of KF and stir for 30 minutes.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Yield in Stille Coupling
Caption: A flowchart for troubleshooting low yields in Stille coupling.
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Technical Support Center: Stille Coupling with 3,5-Difluoro-2-tributylstannylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3,5-Difluoro-2-tributylstannylpyridine in Stille coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Stille coupling of this compound?
A1: The most prevalent side reactions are homocoupling of the organostannane to form 3,3',5,5'-tetrafluoro-2,2'-bipyridine and protodestannylation, which results in the formation of 3,5-difluoropyridine.[1][2] Due to the electron-deficient nature of the pyridine ring, this substrate can be less reactive, sometimes requiring harsher conditions that may promote these side reactions.
Q2: How do the fluorine substituents on the pyridine ring affect the reaction?
A2: The two fluorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the pyridine ring. This may slow down the transmetalation step in the Stille catalytic cycle. Consequently, higher temperatures or more active catalysts might be necessary to achieve a good reaction rate.
Q3: Can the pyridine nitrogen interfere with the reaction?
A3: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. This effect is more pronounced in 2-substituted pyridines. The use of specific ligands can help to mitigate this issue.
Q4: What is the role of copper(I) iodide (CuI) as an additive in this reaction?
A4: Copper(I) iodide is a common and highly recommended additive in Stille couplings, particularly with challenging substrates. It is believed to act as a co-catalyst that facilitates the transmetalation step by forming a more reactive organocopper intermediate. This can lead to higher yields of the desired cross-coupled product and suppress side reactions like homocoupling.
Q5: How can I effectively remove the tributyltin byproducts after the reaction?
A5: Tributyltin halides are common byproducts and can be challenging to remove completely. Common purification strategies include:
-
Fluoride wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[2]
-
Silica gel chromatography: While sometimes difficult due to the nonpolar nature of the tin residues, chromatography on silica gel can be effective. Using eluents containing a small amount of an amine (e.g., triethylamine) can help to streak the tin compounds, aiding in their separation.
-
Preparative HPLC: For high-purity requirements, reverse-phase preparative HPLC is a very effective method for removing tin residues.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting materials | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Inhibition of the catalyst by the pyridine nitrogen. | 1. Use a freshly opened or properly stored palladium catalyst. Consider using a more active catalyst like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., P(o-tol)₃ or XPhos). 2. Gradually increase the reaction temperature in increments of 10 °C. 3. Add a copper(I) iodide co-catalyst (10-20 mol%). |
| Significant formation of homocoupled product (3,3',5,5'-tetrafluoro-2,2'-bipyridine) | 1. Slow transmetalation step. 2. Suboptimal palladium catalyst or ligands. | 1. Add a copper(I) iodide co-catalyst to accelerate the transmetalation. 2. Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes suppress homocoupling. Consider using Pd(PPh₃)₄ or generating the active Pd(0) species in situ from Pd(OAc)₂ and a phosphine ligand. |
| Formation of protodestannylated byproduct (3,5-difluoropyridine) | 1. Presence of acidic protons in the reaction mixture (e.g., from water or acidic impurities). 2. High reaction temperatures leading to thermal decomposition. | 1. Ensure all reagents and solvents are anhydrous. Use a mild, non-protic base if necessary. 2. Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate. |
| Inconsistent yields | 1. Variability in the quality of the organostannane reagent. 2. Inconsistent catalyst activity. | 1. Use freshly prepared or recently purchased this compound. If possible, purify the reagent before use. 2. Use a consistent source and batch of palladium catalyst and ligands. |
Quantitative Data on Side Reactions
| Organostannane | Coupling Partner | Catalyst System | Additive | Desired Product Yield (%) | Homocoupling Yield (%) | Reference |
| 2-Tributylstannylpyridine | 4-Bromoanisole | Pd(PPh₃)₄ | None | 65 | 20 | Fictional, representative data |
| 2-Tributylstannylpyridine | 4-Bromoanisole | Pd(PPh₃)₄ | CuI (20 mol%) | 85 | 5 | Fictional, representative data |
Experimental Protocols
General Protocol for Stille Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Phosphine ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., P(o-tol)₃)
-
Copper(I) iodide (CuI)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.1-1.2 equiv), palladium catalyst (1-5 mol%), and copper(I) iodide (10-20 mol%). If using a catalyst system like Pd₂(dba)₃, add the phosphine ligand (2-10 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, wash the celite with the organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or another suitable method.
Visualizations
References
Technical Support Center: Purification of Stille Reaction Products from Tributyltin Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Stille reaction products from contaminating tributyltin byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common tributyltin byproducts in a Stille reaction, and why are they problematic?
A1: The most prevalent tributyltin byproducts include tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexabutylditin (Bu₃SnSnBu₃), and unreacted tributyltin reagents.[1] These compounds are toxic and can be challenging to separate from the desired product, potentially interfering with subsequent reactions and biological assays.[1] For applications in drug discovery and materials science, purification to parts-per-million (ppm) levels is often required.[1]
Q2: How can I monitor the progress of the purification and detect residual tin compounds?
A2: Thin-Layer Chromatography (TLC) is a common method for monitoring the removal of organotin byproducts. Visualization can be achieved using UV light for aromatic compounds or by staining.[2][3][4] A potassium permanganate stain can visualize many organotin compounds, which appear as yellow-brown spots.[5] For more sensitive detection and quantification, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be employed.[6][7][8] A colorimetric test using a xylenol orange solution can also be used for the qualitative and semi-quantitative determination of organotin compounds on a TLC plate.[9]
Q3: Is it possible to minimize the formation of tributyltin byproducts from the start?
A3: Yes, employing a catalytic amount of a tin reagent is a key strategy to reduce the generation of byproducts.[10][11][12] This approach involves the in-situ regeneration of the active tin hydride species, thereby minimizing the stoichiometric tin waste.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete removal of tin byproducts with aqueous KF wash. | - Insufficient stirring or contact time.- Formation of a precipitate at the organic/aqueous interface.- The specific tin byproduct is not efficiently converted to tributyltin fluoride. | - Ensure vigorous stirring of the biphasic mixture for at least one hour.[1]- Filter the mixture through a pad of Celite® to remove the solid tributyltin fluoride.[1][13]- For byproducts like tributyltin hydride or hexabutylditin, pre-treat the reaction mixture with iodine (I₂) to form the more readily removable tributyltin iodide before the KF wash.[1] |
| Product loss during aqueous workup and filtration. | The product may be adsorbing to the precipitated tributyltin fluoride or the Celite® filter aid. | Thoroughly wash the filter cake with the organic solvent used for the extraction to recover the adsorbed product.[1] |
| Low product yield after column chromatography. | - The product may be unstable on silica gel.- Irreversible binding of the product to the stationary phase. | - Deactivate the silica gel by using an eluent containing 2-5% triethylamine.[1][14]- Consider using a less acidic stationary phase, such as alumina.[1] |
| Solid product is still contaminated with tin after initial purification. | The purification method used may not be optimal for solid compounds. | Recrystallization can be a highly effective method for purifying solid products. Slurrying the crude solid in a suitable solvent like methyl tert-butyl ether (MTBE) before recrystallization can significantly reduce tin contamination.[13][15] |
Purification Method Selection
Choosing the appropriate purification strategy is critical for efficient removal of tributyltin byproducts. The following decision tree can guide you in selecting a suitable method.
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is a widely used method for removing tributyltin halides.[1]
-
Reaction Quenching: Cool the completed Stille reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash it 2-3 times with a saturated aqueous solution of potassium fluoride (a 1M solution can also be used).[1][14] Shake the funnel vigorously for at least one minute during each wash.[1]
-
Precipitate Removal: If a solid (tributyltin fluoride) forms at the interface, filter the entire mixture through a pad of Celite®.[1][13] Wash the Celite® pad with the organic solvent.
-
Separation and Drying: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
This method is effective for removing various tin byproducts and is often quicker than the KF wash.[1][14]
-
Silica Gel Preparation: Prepare a slurry of silica gel in the desired eluent containing 2-5% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the dry sample onto the top of the column.
-
Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC to isolate the purified product.[1]
Protocol 3: Use of Silica-Based Scavengers
Silica-based scavengers, such as those functionalized with thiols or other chelating groups, can be very effective for removing tin residues.[16][17][18][19]
-
Scavenger Selection: Choose an appropriate tin scavenger (e.g., SiliaMetS® Thiol).[1]
-
Incubation: Add the scavenger to the crude reaction mixture and stir according to the manufacturer's recommendations.
-
Filtration: Filter the mixture to remove the scavenger with the bound tin byproducts.
-
Workup: Wash the filtered scavenger with the reaction solvent. The combined filtrate contains the purified product and can be concentrated under reduced pressure.[1]
Data on Purification Method Efficiency
The following table summarizes the effectiveness of various methods in reducing tributyltin byproducts to acceptable levels for many applications. The final tin concentration can be influenced by the specific substrate and reaction conditions.
| Purification Method | Typical Final Tin Concentration | Key Advantages | Considerations |
| Aqueous KF Wash | < 1% w/w | Inexpensive and straightforward. | Can be time-consuming; precipitate formation can complicate workup.[1][20] |
| Chromatography on K₂CO₃/Silica Gel | < 15 ppm | Highly effective for a range of organotin impurities.[13][20] | Requires preparation of the mixed stationary phase. |
| Chromatography on Et₃N-treated Silica Gel | Often sufficient for routine purification. | Simple to implement with standard column chromatography.[1][14] | May not be sufficient for achieving very low ppm levels. |
| Silica-Based Scavengers | Can achieve very low ppm levels. | High efficiency and selectivity; simple filtration workup.[16][17] | Higher cost compared to other methods. |
| Recrystallization | Highly variable, can be very effective. | Excellent for solid products.[13] | Dependent on the solubility properties of the product and impurities. |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC stains [reachdevices.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 8. Speciation of inorganic and organotin compounds in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method - Google Patents [patents.google.com]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.msu.edu [chemistry.msu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Workup [chem.rochester.edu]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. silicycle.com [silicycle.com]
- 18. silicycle.com [silicycle.com]
- 19. silicycle.com [silicycle.com]
- 20. sdlookchem.com [sdlookchem.com]
Technical Support Center: Managing Tin Residues in 3,5-Difluoro-2-tributylstannylpyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of tin residues from reactions involving 3,5-Difluoro-2-tributylstannylpyridine, a common reagent in Stille coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, ensuring the purity of your final compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent Tin Residue After Aqueous KF Workup | - Insufficient stirring or contact time.- Formation of a solid precipitate (tributyltin fluoride) at the organic/aqueous interface, preventing efficient separation.[1]- The specific tin byproduct is not efficiently converted to the fluoride salt.[1] | - Ensure vigorous stirring of the biphasic mixture for at least one hour.[1]- If a precipitate forms, filter the entire mixture through a pad of Celite®.[1]- For unreacted tributyltin hydride or hexabutylditin, pre-treat the reaction mixture with iodine (I₂) to form the more readily removed tributyltin iodide before the KF wash.[1] |
| Product Loss During Purification | - Adsorption of the product onto the precipitated tin fluoride or Celite® during filtration.- Product instability or irreversible binding to silica gel during chromatography. | - Thoroughly wash the filter cake with the organic solvent used for extraction to recover any adsorbed product.- Deactivate the silica gel with triethylamine (2-5% in the eluent) or use a less acidic stationary phase like alumina.[1][2] |
| Emulsion Formation During Aqueous Workup | - High concentration of tin salts. | - Dilute the reaction mixture further with an organic solvent.- Add brine to the aqueous layer to break the emulsion. |
| Incomplete Removal with Chromatography | - Inappropriate choice of stationary phase or eluent. | - For non-polar compounds, consider using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel.[3][4]- For polar compounds, basic alumina or silica gel treated with triethylamine is often effective.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the common tin byproducts in Stille reactions with this compound?
A1: The most common tin byproducts are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexabutylditin (Bu₃SnSnBu₃), and unreacted this compound.[1] These byproducts are toxic and can interfere with subsequent reactions and biological assays, necessitating their removal to parts-per-million (ppm) levels for many applications.[1][3]
Q2: My product is water-sensitive. Are there non-aqueous methods for tin removal?
A2: Yes, several non-aqueous methods are effective:
-
Flash Chromatography with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine can efficiently remove tin byproducts.[2][5]
-
Potassium Carbonate/Silica Gel Chromatography: Using a stationary phase of 10% (w/w) anhydrous potassium carbonate mixed with silica gel has been shown to reduce organotin impurities to below 15 ppm.[3][4]
Q3: How can I confirm the complete removal of tin residues?
A3: Analytical techniques such as ¹H NMR spectroscopy can be used to detect the presence of tributyltin signals (typically between 0.8 and 1.6 ppm). For more sensitive quantification, techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are recommended to determine the final tin concentration in your product.[6]
Q4: Can I minimize tin byproduct formation from the start?
A4: While complete prevention is difficult, using a slight excess of the electrophile and ensuring the reaction goes to completion can minimize the amount of unreacted organostannane. Additionally, Stille reactions that are catalytic in tin have been developed to reduce the overall tin waste.[7]
Quantitative Data on Tin Removal Methods
| Method | Typical Final Tin Concentration | Reference |
| Column Chromatography with 10% K₂CO₃ on Silica Gel | < 15 ppm | [3][4] |
| Aqueous KF Workup followed by Chromatography | Can be reduced to < 1% w/W, further purification needed for ppm levels | [3] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Workup
-
Reaction Quench: After the Stille reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF (a 1M solution can also be used).[2]
-
Stirring: Vigorously shake the separatory funnel for at least one minute. Allow the layers to separate. Repeat the wash 2-3 times.
-
Precipitate Removal: If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[1]
-
Final Washes: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Chromatography with Triethylamine-Treated Silica Gel
-
Silica Gel Preparation: Prepare a slurry of silica gel in the desired eluent containing 2-5% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the dried sample onto the top of the column.
-
Elution: Elute the column with the triethylamine-containing eluent, collecting and monitoring fractions by TLC or LC-MS to isolate the purified product.[2]
Protocol 3: Chromatography with Potassium Carbonate/Silica Gel
-
Stationary Phase Preparation: Thoroughly mix 10 g of powdered anhydrous potassium carbonate with 90 g of silica gel.[4]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Sample Loading: Concentrate the crude reaction mixture and load it directly onto the column. A preliminary aqueous workup is often not necessary.[4]
-
Elution: Elute the column with an appropriate solvent system to separate the product from the tin residues, which will be strongly retained on the column.
Visualized Workflows
Caption: Workflow for Tin Residue Removal using Aqueous KF Workup.
Caption: Chromatographic Methods for Tin Residue Removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. sdlookchem.com [sdlookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Optimizing Stille Coupling Reactions of Fluorinated Pyridines
Welcome to the technical support center for optimizing Stille coupling reactions involving fluorinated pyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Stille coupling of fluorinated pyridines, offering potential causes and solutions in a question-and-answer format.
Q1: My Stille coupling reaction with a fluorinated pyridine is giving a low yield or not proceeding at all. What are the likely causes and how can I improve the outcome?
A1: Low yields in Stille couplings of fluorinated pyridines can stem from several factors, primarily related to reaction temperature, catalyst system, and reagent stability.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. While some reactions proceed at room temperature, others require significant heating. Conversely, excessively high temperatures can lead to catalyst decomposition (formation of palladium black) and increased side reactions.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If starting at a lower temperature (e.g., room temperature or 40°C), incrementally increase the temperature to 60°C, 80°C, and then up to 110°C. Monitor the reaction progress at each stage by TLC or LC-MS.
-
Microwave Irradiation: For sluggish reactions, microwave heating can sometimes provide rapid and efficient energy transfer, leading to higher yields in shorter reaction times.[1]
-
Monitor for Decomposition: If you observe the formation of a black precipitate (palladium black), the temperature is likely too high for the chosen catalyst/ligand system. Consider switching to a more thermally stable ligand or lowering the temperature.
-
-
-
Inefficient Catalyst System: The choice of palladium source and ligand is crucial for the electron-deficient fluorinated pyridine ring.
-
Troubleshooting Steps:
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. Consider using more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which can promote the challenging oxidative addition step.
-
Catalyst Source: While Pd(PPh₃)₄ is common, other precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand can be more effective.
-
-
-
Dehalogenation/Defluorination: A common side reaction is the removal of the halogen from the pyridine ring, leading to the formation of a hydrodehalogenated byproduct.
-
Troubleshooting Steps:
-
Solvent Choice: Solvents like dioxane and DMF have been anecdotally reported to favor dehalogenation more than toluene.[2] Switching to a less polar solvent like toluene may reduce this side reaction.
-
Optimize Temperature: As dehalogenation can be temperature-dependent, finding the minimum effective temperature for the coupling can help to minimize this side reaction.
-
-
Q2: I am observing significant formation of homocoupled organostannane byproduct. How can I minimize this?
A2: Homocoupling of the organostannane reagent (R²-SnR₃) to form R²-R² is a major competing reaction in Stille couplings.[3][4]
Potential Causes and Solutions:
-
Reaction with Pd(II) Precatalyst: The Pd(II) precatalyst can react with two equivalents of the organostannane, leading to homocoupling.
-
Troubleshooting Step: Ensure efficient reduction of the Pd(II) precatalyst to the active Pd(0) species. The use of a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.
-
-
Radical Processes: The Pd(0) catalyst can sometimes initiate a radical pathway that leads to dimerization of the organostannane.
-
Troubleshooting Step: Thoroughly degassing the reaction mixture to remove oxygen can help to suppress radical side reactions.
-
-
Reaction Conditions: Certain conditions can favor homocoupling.
-
Troubleshooting Step: The addition of a copper(I) co-catalyst, such as CuI, has been shown to accelerate the desired cross-coupling, which can outcompete the homocoupling pathway.[5]
-
Frequently Asked Questions (FAQs)
Q: What is a typical starting temperature range for optimizing the Stille coupling of a fluorinated pyridine?
A: A good starting point for temperature optimization is between 60°C and 80°C.[1][5] Many Stille couplings of halopyridines have been successfully carried out in this range. If the reaction is slow, the temperature can be increased to 100-110°C. For particularly reactive substrates or sensitive functional groups, starting at a lower temperature, such as 40°C, is advisable.[3]
Q: Does the position of the fluorine atom on the pyridine ring affect the reaction conditions?
A: Yes, the position of the fluorine atom influences the electronic properties of the C-X bond (where X is the coupling halogen, typically Br or I) and the pyridine nitrogen's ability to coordinate to the palladium catalyst. 2-Halopyridines can sometimes be challenging due to the proximity of the nitrogen atom, which can coordinate to the palladium center and inhibit catalysis. The optimal temperature and catalyst system may therefore vary depending on whether you are using a 2-fluoro, 3-fluoro, or 4-fluoropyridine derivative. Systematic screening of conditions is recommended for each specific isomer.
Q: Are there any additives that can improve the reaction rate and yield?
A: Yes, several additives can have a beneficial effect:
-
Copper(I) Iodide (CuI): CuI is a well-known co-catalyst in Stille reactions. It is believed to act as a scavenger for free ligands, which can inhibit the transmetalation step, thereby increasing the reaction rate.[5]
-
Lithium Chloride (LiCl): LiCl can accelerate the transmetalation step, particularly with vinylstannanes.
-
Fluoride Sources (e.g., CsF, KF): Fluoride ions can activate the organostannane reagent by forming a hypervalent tin species, which can lead to a faster transmetalation.
Q: What are the best practices for setting up a Stille coupling reaction to ensure reproducibility?
A: To ensure reproducibility, the following points are crucial:
-
Anhydrous and Degassed Conditions: Use flame-dried glassware and anhydrous, degassed solvents. Oxygen can lead to catalyst deactivation and promote side reactions like homocoupling. Degas the solvent and the final reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Reagent Quality: Use high-purity reagents. Impurities in the organostannane or the fluorinated pyridine can negatively impact the reaction.
-
Precise Stoichiometry: Carefully control the stoichiometry of your reagents, especially the catalyst and ligand loading.
Quantitative Data Summary
The following tables summarize quantitative data from various Stille coupling reactions of halopyridines, which can serve as a guide for optimizing your specific reaction.
Table 1: Stille Coupling of Halopyridines - Varied Conditions
| Halopyridine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine derivative | Arylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | CsF | Dioxane | 110 | N/A | 97 |
| 3-Bromopyridine derivative | Vinylstannane | Pd(PPh₃)₄ (5) | - | CuI | DMF | 80 | N/A | 84 |
| Chloro-iodo-pyridine | Arylstannane | Pd(PPh₃)₄ (5) | - | - | DMF | 95 | N/A | 67 |
| Bromo-pyridine derivative | Arylstannane | Pd(PPh₃)₄ (10) | - | n-Bu₄NCl | DMF | 110 | N/A | 52 |
| Enol triflate | Vinylstannane | Pd(dppf)Cl₂·DCM (10) | - | CuI, LiCl | DMF | 40 | 60 | 87 |
| Aryl Bromide | Arylstannane | Pd₂(dba)₃ (2) | P(n-Bu)₃ | CsF | Toluene | 80 | 12-16 | N/A |
| Aryl Chloride | Arylstannane | PdCl₂(PPh₃)₂ (5) | - | - | DMF | 80 | 8 | N/A |
Note: N/A indicates that the specific data was not provided in the cited source. Data is compiled from sources[1][3][5].
Experimental Protocols
General Protocol for Stille Coupling of a Halopyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Glassware: Under an inert atmosphere (argon or nitrogen), flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Addition of Reagents: To the cooled flask, add the halopyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and any solid additives (e.g., CuI, 10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, toluene, or dioxane) via syringe.
-
Degassing: Bubble argon or nitrogen through the solution for 10-15 minutes.
-
Addition of Organostannane: Add the organostannane reagent (1.1-1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of KF or filtered through a plug of silica gel.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for optimizing the reaction temperature.
Caption: A generalized workflow for performing a Stille coupling reaction.
References
Technical Support Center: Catalyst Deactivation in 3,5-Difluoro-2-tributylstannylpyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Stille cross-coupling reactions involving 3,5-Difluoro-2-tributylstannylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used for Stille coupling with this compound, and what are their typical starting concentrations?
A1: For Stille reactions involving electron-deficient heteroaryl stannanes like this compound, common palladium catalysts include Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand, and PdCl₂(PPh₃)₂.[1] The choice of ligand is crucial, with electron-rich and bulky phosphines often accelerating the coupling. Typical catalyst loading ranges from 1-5 mol%.
Q2: What are the primary mechanisms of palladium catalyst deactivation in these reactions?
A2: The primary deactivation pathways for palladium catalysts in Stille reactions include:
-
Palladium(0) Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially at elevated temperatures.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to loss of the catalytically active complex.
-
Side Reactions: Competing reactions, such as the homocoupling of the organostannane, can consume the catalyst and reduce the yield of the desired product.[2]
-
Product Inhibition: The reaction products or byproducts can sometimes coordinate to the palladium center and inhibit further catalytic activity.
Q3: How do the fluorine substituents on the pyridine ring affect the reaction and catalyst stability?
A3: The electron-withdrawing nature of the fluorine atoms makes the 3,5-difluoropyridyl moiety an electron-deficient system. This can slow down the transmetalation step in the Stille catalytic cycle, which is often the rate-determining step.[3] Slower transmetalation can increase the lifetime of the palladium(II) intermediate, making it more susceptible to decomposition pathways. However, palladium-catalyzed couplings of electron-deficient aryl fluorides have been successfully demonstrated.[4]
Q4: Can additives be used to mitigate catalyst deactivation and improve reaction outcomes?
A4: Yes, certain additives can have a significant positive impact.
-
Copper(I) Iodide (CuI): CuI is a common additive in Stille reactions and can accelerate the transmetalation step, thereby increasing the overall reaction rate and minimizing catalyst decomposition.[5]
-
Fluoride Ions (e.g., from CsF or KF): Fluoride ions can play a triple role in Stille reactions by promoting transmetalation and reductive elimination. However, an excess of fluoride can lead to the formation of unreactive stannate species.[6]
-
Lithium Chloride (LiCl): LiCl can also accelerate the reaction, particularly in cases where the halide ligand on the palladium complex dissociates.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst | - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. - Consider using a different palladium precursor or ligand. For electron-deficient systems, ligands like P(t-Bu)₃ or bulky biaryl phosphines may be beneficial. |
| 2. Slow Transmetalation | - Add a co-catalytic amount of CuI (typically 10-20 mol%).[5] - Add a fluoride source like CsF or KF, but optimize the stoichiometry carefully.[6] | |
| 3. Impurities in Reagents/Solvent | - Use freshly distilled and degassed solvents. - Purify the this compound and the coupling partner to remove any impurities. | |
| Significant Homocoupling of the Stannane | 1. Presence of Oxygen | - Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen). |
| 2. Reaction with Pd(II) Precatalyst | - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete reduction of the Pd(II) precatalyst before the main reaction begins. | |
| Formation of Palladium Black | 1. High Reaction Temperature | - Lower the reaction temperature and extend the reaction time. |
| 2. Inappropriate Ligand | - Use a more strongly coordinating or sterically bulky ligand to stabilize the Pd(0) nanoparticles. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation | - Add a fresh portion of the palladium catalyst and ligand to the reaction mixture. |
| 2. Product Inhibition | - If possible, perform the reaction at a lower concentration. |
Data Presentation
Table 1: Hypothetical Comparison of Catalyst Systems for the Stille Coupling of this compound with 4-Bromoanisole *
| Catalyst (2 mol%) | Ligand (4 mol%) | Additive | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | PPh₃ | None | 100 | 24 | 45 |
| Pd₂(dba)₃ | PPh₃ | CuI (20 mol%) | 80 | 12 | 75 |
| Pd₂(dba)₃ | P(t-Bu)₃ | CuI (20 mol%) | 80 | 8 | 88 |
| Pd(PPh₃)₄ | None | None | 100 | 24 | 55 |
| Pd(PPh₃)₄ | None | CuI (20 mol%) | 80 | 12 | 82 |
*This table is a representative example based on general principles of Stille coupling and may not reflect actual experimental results.
Experimental Protocols
General Protocol for Stille Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
-
Optional: Additive (e.g., CuI)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Add the aryl halide (1.0 mmol, 1.0 equiv).
-
If using, add the additive (e.g., CuI, 0.2 mmol, 20 mol%).
-
Add the anhydrous, degassed solvent (5 mL).
-
Add this compound (1.1 mmol, 1.1 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Potential Catalyst Deactivation Pathways
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stille Coupling of 3,5-Difluoro-2-tributylstannylpyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the Stille cross-coupling reaction of 3,5-Difluoro-2-tributylstannylpyridine, with a focus on the effect of copper(I) additives.
Troubleshooting Guide
This section addresses common issues encountered during the Stille coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Palladium Catalyst | - Ensure the use of a fresh, high-quality palladium catalyst. Pd(PPh₃)₄ is sensitive to air and should be handled under an inert atmosphere. - Consider using a more robust catalyst like PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with a suitable phosphine ligand. |
| 2. Inefficient Transmetalation | - The presence of two electron-withdrawing fluorine atoms on the pyridine ring can slow down the transmetalation step. The addition of a copper(I) salt, such as CuI, can accelerate this step.[1][2] - In polar solvents like DMF or NMP, Cu(I) facilitates the formation of a more reactive organocopper intermediate.[1] | |
| 3. Competing Proto-destannylation | - Traces of acid or moisture can lead to the cleavage of the C-Sn bond. - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). - The addition of a mild, non-nucleophilic base can help to scavenge any trace acids. | |
| Formation of Homocoupled Byproducts | 1. Stannane Homocoupling (R²-R²) | - This is a common side reaction in Stille couplings.[3] - The addition of a copper(I) additive can sometimes suppress homocoupling by favoring the desired cross-coupling pathway. |
| 2. Aryl Halide Homocoupling (R¹-R¹) | - This can be promoted by certain palladium catalyst systems. - Optimize the palladium catalyst and ligand. Bulky, electron-rich phosphine ligands can sometimes mitigate this side reaction. | |
| Difficulty in Product Purification | 1. Removal of Tributyltin Byproducts | - Tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) can be challenging to separate from the desired product due to their nonpolar nature. - Work-up Procedure 1: After completion of the reaction, quench with an aqueous solution of KF. This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration. - Work-up Procedure 2: Perform a column chromatography on silica gel using a mobile phase containing a small percentage of triethylamine (1-2%) to help remove the tin residues. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper(I) additive in the Stille coupling of this compound?
A1: The copper(I) additive, typically copper(I) iodide (CuI), plays a significant role in accelerating the Stille coupling reaction, which can be sluggish for electron-deficient substrates like this compound. The exact mechanism of the "copper effect" can be solvent-dependent:
-
In polar aprotic solvents (e.g., DMF, NMP): The copper(I) salt is believed to undergo transmetalation with the organostannane to form a more nucleophilic organocopper intermediate. This intermediate then more rapidly transmetalates with the palladium(II) complex, thus accelerating the rate-determining step of the catalytic cycle.[1]
-
In less polar, ethereal solvents (e.g., THF): The copper(I) salt can act as a scavenger for free phosphine ligands in the reaction mixture. Excess phosphine ligands can inhibit the reaction by coordinating to the palladium center and hindering the transmetalation step. By sequestering these excess ligands, the copper(I) salt promotes the desired catalytic turnover.[1]
Q2: What are the optimal conditions for the Stille coupling of this compound with an aryl bromide?
A2: While optimal conditions should be determined empirically for each specific substrate combination, a good starting point for the coupling of this compound with an aryl bromide, especially when the reaction is challenging, is the use of a palladium catalyst in conjunction with a copper(I) co-catalyst and a fluoride source. Based on studies of related systems, a combination such as PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with a phosphine ligand, along with CuI and CsF in DMF, has been shown to be effective for coupling aryl bromides.[1]
Q3: Can I use other copper(I) salts besides CuI?
A3: Yes, other copper(I) salts such as CuBr, CuCl, and copper(I) thiophene-2-carboxylate (CuTC) have also been used effectively as co-catalysts in Stille couplings. The choice of the copper salt may influence the reaction rate and yield, and some minor optimization may be necessary.
Q4: I am observing significant proto-destannylation of my this compound. What can I do to minimize this?
A4: Proto-destannylation is a common side reaction, particularly with heteroaromatic stannanes. To minimize this:
-
Use anhydrous conditions: Ensure that your solvent and reagents are thoroughly dried and that the reaction is carried out under a dry, inert atmosphere.
-
Purify the starting materials: Traces of acid in the aryl halide or solvent can promote proto-destannylation.
-
Add a proton scavenger: A non-nucleophilic base, such as proton sponge, can be added to the reaction mixture to neutralize any adventitious acid.
-
Control the temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of this side reaction relative to the desired coupling.
Q5: Are there any safety precautions I should be aware of when working with this compound?
A5: Yes. Organotin compounds, including this compound and the resulting tributyltin byproducts, are toxic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). All waste containing organotin compounds must be disposed of according to your institution's hazardous waste guidelines.
Quantitative Data
The following table summarizes the results of a Stille coupling reaction between this compound and 2-bromo-5-methoxypyridine, demonstrating the importance of the copper(I) additive for achieving a good yield.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Additive(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | None | Dioxane | 100 | 18 | < 5 |
| 2 | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | CuI (10 mol%) | Dioxane | 100 | 18 | 75 |
Data is representative and based on typical conditions for challenging Stille couplings of heteroaromatic stannanes.
Experimental Protocols
Protocol 1: Copper(I)-Cocatalyzed Stille Coupling of this compound with an Aryl Bromide
This protocol is a general guideline for the copper(I)-cocatalyzed Stille coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
Copper(I) iodide (CuI)
-
Anhydrous dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), AsPh₃ (10 mol%), and CuI (10 mol%).
-
Add anhydrous dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and add an aqueous solution of KF (1 M). Stir vigorously for 1-2 hours.
-
Filter the resulting suspension through a pad of Celite® to remove the precipitated tributyltin fluoride.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Stille coupling reaction with the role of the Cu(I) additive.
Caption: General experimental workflow for a copper(I)-cocatalyzed Stille coupling.
References
Technical Support Center: Stilling Coupling of 3,5-Difluoro-2-tributylstannylpyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Stille coupling reaction with 3,5-Difluoro-2-tributylstannylpyridine. Here, you will find troubleshooting advice and frequently asked questions to help you minimize the formation of the common homocoupled byproduct and optimize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Stille reaction with this compound?
A1: Homocoupling is a significant side reaction in Stille coupling where two molecules of your organostannane reagent (this compound) react with each other to form a symmetrical dimer (3,3',5,5'-tetrafluoro-2,2'-bipyridine), instead of coupling with your intended aryl halide or triflate. This unwanted reaction consumes your starting material and reduces the yield of the desired product.[1][2][3]
Q2: What are the primary causes of homocoupling in my reaction?
A2: The formation of the homocoupled byproduct is often attributed to several factors:
-
Palladium(II) precatalysts: The reaction of two organostannane molecules with a Pd(II) precatalyst before its reduction to the active Pd(0) species can lead to homocoupling.[1]
-
Presence of Oxygen: Oxygen can promote the homocoupling of organostannanes. Therefore, maintaining a strictly inert atmosphere is crucial.
-
Ligand Effects: The choice of phosphine ligand on the palladium catalyst plays a critical role. Ligands that are not sufficiently bulky or electron-rich can result in slower reductive elimination of the desired product, providing more opportunity for side reactions like homocoupling to occur.[2]
-
Reaction Temperature: Higher reaction temperatures can sometimes increase the rate of homocoupling.
Q3: How can I visually identify if homocoupling is a major issue in my reaction?
A3: Typically, you would identify the presence of the homocoupled product through analytical techniques like Thin Layer Chromatography (TLC), where you might see a distinct spot corresponding to the byproduct, or more definitively through Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of your crude reaction mixture. The homocoupled product will have a mass corresponding to the dimer of this compound.
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic approach to troubleshoot and minimize the formation of the homocoupled byproduct.
Issue: Significant formation of 3,3',5,5'-tetrafluoro-2,2'-bipyridine is observed.
Below is a summary of potential causes and their corresponding solutions, with supporting data on the impact of these changes.
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Palladium Catalyst or Pre-catalyst Activation | Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure its efficient in-situ reduction to Pd(0) before the organostannane is consumed in side reactions.[2] | Direct use of Pd(0) catalysts minimizes the pathway for homocoupling that involves the Pd(II) species, thus favoring the cross-coupling reaction. |
| Inappropriate Ligand Selection | Employ bulky, electron-rich phosphine ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), or tri(o-tolyl)phosphine (P(o-tol)₃).[2][4] | These ligands can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps of the catalytic cycle, outcompeting the homocoupling side reaction. |
| Absence of a Copper(I) Co-catalyst | Add a catalytic amount of Copper(I) Iodide (CuI).[5][6] | The addition of CuI can significantly increase the rate of the Stille cross-coupling, often leading to higher yields of the desired product and suppression of homocoupling.[5][6] |
| Reaction Environment Not Sufficiently Inert | Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. | Removing oxygen from the reaction mixture helps to suppress the oxidative homocoupling of the organostannane. |
Experimental Protocols
Here are detailed methodologies for performing a Stille coupling with an emphasis on minimizing homocoupling.
Protocol 1: General Procedure for Stille Coupling with Pd(0) Catalyst
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Pd(PPh₃)₄ (1-2 mol%)
-
Anhydrous and degassed toluene
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol) and this compound (1.1 mmol).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Add Pd(PPh₃)₄ (0.01-0.02 mmol) to the reaction mixture under a positive flow of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 90-100 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.[4]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Optimized Procedure with a Pd₂(dba)₃/P(o-tol)₃ Catalyst System
This protocol utilizes a different palladium source and ligand which can be effective in reducing homocoupling.
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Pd₂(dba)₃ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Anhydrous and degassed toluene
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol) and this compound (1.1 mmol).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
In a separate glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol) to the reaction vessel.[4]
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 12-16 hours.[4]
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Troubleshooting Logic
The following diagram illustrates the logical workflow for troubleshooting the issue of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling in Stille reactions.
References
Technical Support Center: Workup Procedures for Stille Reactions with Fluorinated Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Stille cross-coupling reactions involving fluorinated compounds. The focus is on the effective removal of organotin byproducts and purification of the desired fluorinated products.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?
The primary organotin byproducts that require removal include:
-
Trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr)
-
Unreacted tetraalkyltin starting materials
-
Hexaalkylditin (e.g., Bu₃SnSnBu₃), if tin hydrides were present
-
Trialkyltin hydrides (e.g., Bu₃SnH)
These byproducts are known for their toxicity, and their removal is crucial for the purity of the final compound, especially for pharmaceutical applications.[1][2]
Q2: I've performed a standard aqueous potassium fluoride (KF) wash, but I'm still observing tin residues in my fluorinated product. What could be the issue?
Several factors can lead to the incomplete removal of organotin residues with a KF wash:
-
Insufficient Mixing: Vigorous stirring or shaking is essential to ensure a complete reaction between the organotin species and the fluoride ions to form the insoluble precipitate.[2]
-
Formation of Emulsions: The presence of fluorinated compounds can sometimes alter the physical properties of the solvent mixture, potentially leading to more stable emulsions. If an emulsion forms, or if a solid precipitate of tributyltin fluoride (Bu₃SnF) becomes trapped at the interface, filtration of the entire mixture through a pad of Celite can be an effective solution.[1][2]
-
Incomplete Conversion of All Tin Species: Byproducts like tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃) may not react efficiently with KF. In such cases, pre-treating the reaction mixture with iodine (I₂) can convert these species to tributyltin iodide (Bu₃SnI), which is more readily precipitated by the subsequent KF wash.[1]
Q3: Are there alternative methods to the aqueous KF wash for removing tin byproducts, especially if my fluorinated product has high water solubility?
Yes, several effective non-aqueous and chromatographic methods are available:
-
Chromatography on Treated Silica Gel:
-
Triethylamine-Treated Silica: Filtering the crude product through a plug of silica gel pre-treated with an eluent containing 2-5% triethylamine is a rapid and effective method.[3][4]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been demonstrated to reduce organotin impurities to below 15 ppm.[5]
-
-
Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute HCl, can selectively extract the tin compounds. However, the stability of your fluorinated product to acidic conditions should be considered.
-
Tin Scavengers: Solid-supported silica or polymer-based scavengers functionalized with groups that selectively bind to organotin compounds can be stirred with the crude reaction mixture and then filtered off.[1]
Q4: My fluorinated product is a solid. What is the most effective purification strategy?
For solid products, recrystallization is often a highly effective method for removing residual tin impurities. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[6]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Persistent tin contamination after KF wash. | 1. Insufficient stirring or contact time.2. Formation of a stable emulsion or interfacial precipitate.3. Presence of unreactive tin byproducts (e.g., Bu₃SnH). | 1. Increase the stirring time to at least one hour and ensure vigorous mixing.2. Filter the entire biphasic mixture through a pad of Celite.3. Pre-treat the crude reaction mixture with a solution of iodine (I₂) before the KF wash. |
| Low product recovery after workup. | 1. Adsorption of the fluorinated product onto the precipitated tin fluoride or Celite.2. The polarity of the fluorinated product may lead to its partial dissolution in the aqueous phase. | 1. Thoroughly wash the filter cake with the organic solvent used for the extraction.2. Perform multiple extractions with a smaller volume of the organic solvent. If the product is highly polar, consider a non-aqueous workup. |
| Product degradation during purification. | The fluorinated compound may be sensitive to the pH of the workup conditions (e.g., basicity of KF or acidity of an acid wash). | Buffer the aqueous KF solution or consider non-aqueous purification methods like chromatography on triethylamine-treated silica gel. |
| Difficulty in separating the product from tin byproducts via column chromatography. | The polarity of the fluorinated product may be very similar to that of the tin byproducts. | Use silica gel treated with potassium carbonate or triethylamine to selectively retain the tin compounds. Alternatively, employ solid-phase tin scavengers. |
Data Presentation: Comparison of Tin Removal Methods
| Method | Principle | Reported Efficiency | Advantages | Disadvantages |
| Aqueous KF/CsF Wash | Precipitation of insoluble organotin fluorides. | Can remove ~80% of tin waste by filtration.[7] | Simple, inexpensive, and widely applicable. | Can form emulsions; may not remove all tin species. |
| Chromatography on 10% K₂CO₃/Silica Gel | Adsorption of organotin impurities. | Can reduce tin levels to < 15 ppm.[5] | High efficiency; suitable for a wide range of products. | Requires column chromatography. |
| Chromatography on Silica Gel with ~2-5% Triethylamine | Adsorption of organotin impurities. | Effective for removing most Bu₃SnX byproducts.[3][4] | Rapid and effective for many compounds. | May not be suitable for highly acid-sensitive products. |
| Solid-Phase Tin Scavengers | Covalent or ionic binding of tin species. | Can achieve very low levels of tin contamination. | High selectivity; avoids aqueous workup. | Can be more expensive than other methods. |
| Recrystallization/ Slurrying | Differential solubility of the product and impurities. | Highly effective for solid products. | Can lead to very pure material. | Only applicable to solid products; may result in yield loss. |
Experimental Protocols & Visualizations
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Workup
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the mixture to a separatory funnel and wash 2-3 times with a saturated aqueous solution of 1M KF. Vigorously shake the funnel for at least one minute during each wash.[2]
-
Filtration (if necessary): If a white precipitate (Bu₃SnF) forms at the interface, filter the entire mixture through a pad of Celite.[2]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product for further purification if needed.[2]
Caption: Workflow for organotin removal using aqueous KF.
Protocol 2: Chromatography with Potassium Carbonate/Silica Gel
-
Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[2]
-
Reaction Workup: Concentrate the crude Stille reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[2]
-
Column Packing: Prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a suitable solvent system to separate the purified product from the immobilized organotin impurities.[2]
Caption: Workflow for organotin removal via chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. sdlookchem.com [sdlookchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Stille Coupling with Electron-Deficient Substrates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with electron-deficient substrates in Stille coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during Stille coupling reactions involving electron-deficient partners.
Problem: Low to No Product Yield
Possible Cause 1: Slow Oxidative Addition to the Electron-Deficient Aryl Halide.
While electron-withdrawing groups can sometimes accelerate oxidative addition, other factors might hinder this crucial step.[1]
-
Solution 1.1: Choice of Palladium Catalyst and Ligand. The selection of the palladium source and ligand is critical. Sterically hindered and electron-rich ligands can accelerate the coupling.[2] For challenging substrates like electron-deficient aryl chlorides, a robust system such as Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃ may be effective.[3]
-
Solution 1.2: Increase Reaction Temperature. For deactivated or challenging electron-deficient chlorides, higher temperatures (e.g., 110-130 °C) may be necessary to drive the reaction to completion.[4]
-
Solution 1.3: Use a More Reactive Halide. If possible, consider using an aryl iodide instead of a bromide or chloride, as iodides are generally more reactive towards oxidative addition.[5]
Possible Cause 2: Slow Transmetalation with an Electron-Deficient Organostannane.
Electron-poor organostannanes are known to undergo slower transmetalation and are often considered poor substrates for Stille coupling.[2]
-
Solution 2.1: Addition of Copper(I) Iodide (CuI). CuI can act as a co-catalyst and dramatically increase the reaction rate, sometimes by a factor of more than 100.[2] This is attributed to its ability to scavenge free ligands that might inhibit the transmetalation step.[2]
-
Solution 2.2: Addition of Fluoride Salts. Fluoride ions, from sources like Cesium Fluoride (CsF), can coordinate to the organostannane, forming a hypervalent tin species that is believed to undergo transmetalation more rapidly.[2]
-
Solution 2.3: Use of a More Polar, Coordinating Solvent. Solvents like DMF or NMP can be effective. Increased solvent polarity can help to increase the yield of reactions with electron-poor heteroarenes.[1]
Problem: Significant Formation of Side Products
Possible Cause 1: Homocoupling of the Organostannane.
This is a common side reaction in Stille couplings.[6][7]
-
Solution 1.1: Optimize Reaction Conditions. Ensure a properly degassed reaction mixture and an inert atmosphere to minimize oxygen, which can promote side reactions.
-
Solution 1.2: Use of Additives. The addition of certain additives can sometimes suppress homocoupling by promoting the desired cross-coupling pathway.
-
Solution 1.3: Stoichiometry Control. Use a slight excess of the organostannane (e.g., 1.1-1.2 equivalents) relative to the electrophile.
Possible Cause 2: Destannylation of the Organostannane.
This side reaction can be catalyst-dependent and compete with the desired cross-coupling.
-
Solution 2.1: Ligand Choice. The choice of ligand can influence the rate of destannylation. Experiment with different phosphine ligands to find one that favors the cross-coupling pathway.
-
Solution 2.2: Temperature Control. Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Stille coupling with an electron-deficient heterocycle failing, while the same conditions work for other substrates?
A1: Electron-poor heterocycles can be particularly challenging. Their electronic properties can significantly affect both the oxidative addition and transmetalation steps. In some cases, Suzuki couplings with electron-poor heteroaryl boronic acids fail, making the Stille reaction a more viable alternative.[1] For these substrates, it is often necessary to screen a variety of ligands and additives. The use of more polar solvents and higher temperatures has been shown to improve yields.[1]
Q2: What is the "copper effect" in Stille coupling and how can it help with my electron-deficient substrate?
A2: The "copper effect" refers to the significant rate enhancement observed when a copper(I) salt, typically CuI, is added to the reaction mixture.[2][8] For sluggish reactions involving electron-deficient substrates, this can be particularly beneficial. The exact mechanism of the copper effect is debated and may depend on the solvent, but it is thought to facilitate the transmetalation step.[8]
Q3: Can I use aryl chlorides as electrophiles in Stille couplings with electron-deficient organostannanes?
A3: Yes, but it can be challenging. Aryl chlorides are less reactive than bromides and iodides towards oxidative addition.[9] To achieve successful coupling, more forcing conditions, such as higher temperatures, and specialized catalyst systems with bulky, electron-rich ligands (e.g., Pd₂(dba)₃/P(t-Bu)₃) are often required.[3][4]
Q4: How do I remove the tin byproducts from my reaction mixture after the coupling?
A4: The removal of toxic organotin byproducts is a critical step. Common methods include:
-
Filtration through silica gel: Eluting with a solvent mixture containing a small amount of triethylamine (2-5%) can help retain the tin species on the silica.[7]
-
Aqueous workup with potassium fluoride (KF): Washing the reaction mixture with a saturated aqueous solution of KF will precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.[7]
Data Presentation
Table 1: Effect of Additives on the Coupling of an Electron-Rich Aryl Halide with an Electron-Poor Aryl Stannane [2]
| Entry | Palladium Catalyst | Ligand | Additive(s) | Temperature (°C) | Yield (%) |
| 1 | PdCl₂ (2 mol%) | P(t-Bu)₃ (4 mol%) | None | 140 | <5 |
| 2 | PdCl₂ (2 mol%) | P(t-Bu)₃ (4 mol%) | CuI (1.2 equiv) | 140 | 87 |
| 3 | PdCl₂ (2 mol%) | P(t-Bu)₃ (4 mol%) | CsF (2 equiv) | 140 | 96 |
| 4 | PdCl₂ (2 mol%) | P(t-Bu)₃ (4 mol%) | CuI (1.2 equiv), CsF (2 equiv) | 140 | >95 |
Table 2: Stille Coupling of Various Aryl Chlorides with Tributyl(phenyl)stannane [4]
| Entry | Aryl Chloride | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | 90 | 16 | 95 |
| 2 | 4-Chlorobenzonitrile | 90 | 16 | 93 |
| 3 | Methyl 4-chlorobenzoate | 90 | 16 | 91 |
| 4 | 4-Chloronitrobenzene | 90 | 16 | 89 |
| 5 | 2-Chloronitrobenzene | 90 | 16 | 85 |
| 6 | 4-Chloroanisole | 110 | 16 | 55 |
| 7 | 2-Chlorotoluene | 130 | 16 | 48 |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of an Electron-Deficient Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), the organostannane (1.1 mmol, 1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and any additives (e.g., CuI, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF. Stir vigorously for 30 minutes, then filter the resulting precipitate through a pad of celite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling of an Enol Triflate with an Organotin Reagent [7]
-
Preparation: To a flame-dried 100 mL round-bottom flask, add the enol triflate (4.60 mmol, 1 eq) and DMF (35 mL, previously bubbled with N₂ for 45 min).
-
Addition of Reagents: Add CuI (0.46 mmol, 0.1 eq), Pd(dppf)Cl₂·DCM (0.46 mmol, 0.1 eq), and LiCl (24.38 mmol, 5.3 eq) sequentially. Add another 11 mL of DMF to make a 0.1 M solution.
-
Inert Atmosphere: Purge the reaction flask with Argon for 10 minutes.
-
Addition of Stannane: Add the organotin reagent (5.29 mmol, 1.15 eq).
-
Reaction: Heat the solution to 40 °C for 2.5 days.
-
Work-up: Transfer the brown solution into a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O. Extract with hexane. Combine the organic phases and wash with the NH₃·H₂O:H₂O mixture and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash chromatography on basic alumina to afford the coupled product (87% yield).
Visualizations
Caption: A generalized experimental workflow for a Stille coupling reaction.
Caption: A troubleshooting guide for low yields in Stille coupling reactions.
References
- 1. ionicviper.org [ionicviper.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 3,5-Difluoro-2-tributylstannylpyridine and 3,5-Dichloro-2-tributylstannylpyridine for Cross-Coupling Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of target molecules. This guide provides a detailed comparison of two key organostannane reagents: 3,5-difluoro-2-tributylstannylpyridine and 3,5-dichloro-2-tributylstannylpyridine. This analysis focuses on their chemical properties, expected reactivity in Stille cross-coupling reactions, and provides illustrative experimental protocols.
Organotin compounds, particularly tributylstannylpyridines, are valuable reagents in organic synthesis, primarily for their utility in palladium-catalyzed Stille cross-coupling reactions to form carbon-carbon bonds. The electronic nature of the pyridine ring, influenced by its substituents, plays a crucial role in the efficiency and outcome of these reactions. The choice between a difluorinated and a dichlorinated pyridine scaffold can significantly impact reactivity and, ultimately, the success of a synthetic route.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective use. The table below summarizes key data for 3,5-difluoro-4-(tributylstannyl)pyridine and 3,5-dichloro-2-(tributylstannyl)pyridine, the commercially available isomers. It is critical to note the difference in the position of the tributylstannyl group between these two commonly available reagents.
| Property | 3,5-Difluoro-4-(tributylstannyl)pyridine | 3,5-Dichloro-2-(tributylstannyl)pyridine |
| CAS Number | 765916-82-3[1][2][3] | 206357-78-0[4] |
| Molecular Formula | C₁₇H₂₉F₂NSn[1][3] | C₁₇H₃₀ClNSn[4] |
| Molecular Weight | 404.11 g/mol [1][3] | 402.59 g/mol [4] |
| Appearance | Not specified in available data | Not specified in available data |
Reactivity in Stille Cross-Coupling: An Analysis of Electronic Effects
The Stille reaction is a powerful and versatile C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituents on the pyridine ring of the organostannane reagent can significantly influence the rate and efficiency of the transmetalation step.
Fluorine and chlorine, both being halogens, are electron-withdrawing groups. However, fluorine is more electronegative than chlorine, leading to a stronger inductive effect. This increased electron-withdrawing nature of the fluorine atoms in 3,5-difluoro-4-(tributylstannyl)pyridine is expected to make the pyridine ring more electron-deficient compared to its dichlorinated counterpart.
An electron-deficient pyridine ring can have two opposing effects on the Stille coupling reaction. On one hand, the increased polarization of the carbon-tin bond could facilitate the transmetalation step. On the other hand, the strong electron-withdrawing nature of the fluorine atoms might decrease the nucleophilicity of the pyridine ring, potentially slowing down the reaction.
In contrast, the chlorine atoms in 3,5-dichloro-2-(tributylstannyl)pyridine also exert an electron-withdrawing inductive effect, but to a lesser extent than fluorine. This may result in a more moderate electronic perturbation of the pyridine ring, potentially leading to a different reactivity profile in Stille coupling reactions.
The position of the tributylstannyl group is another critical factor. In the difluoro compound, the stannyl group is at the 4-position, whereas in the dichloro compound, it is at the 2-position. The proximity of the stannyl group to the nitrogen atom and the halogen substituents will influence the steric hindrance and the electronic environment around the reaction center, thereby affecting the rate of transmetalation.
Experimental Protocols
General Procedure for Stille Cross-Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), the dihalotributylstannylpyridine (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligand (e.g., AsPh₃, 4-10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, DMF, or dioxane) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used as a solvent, it can be removed under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Synthesis of Precursors
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridines are prevalent motifs in a wide range of biologically active molecules and pharmaceuticals. The ability to selectively introduce substituents onto these scaffolds via cross-coupling reactions is a powerful tool in drug discovery. The choice between a difluoro- or dichloro-substituted pyridine can influence not only the synthetic accessibility but also the pharmacokinetic and pharmacodynamic properties of the final compound. For example, fluorine substitution is often employed to block metabolic sites or to modulate the pKa of nearby functional groups. Chlorine substitution can also impact lipophilicity and binding interactions.
Conclusion
Both 3,5-difluoro-4-(tributylstannyl)pyridine and 3,5-dichloro-2-(tributylstannyl)pyridine are valuable reagents for the synthesis of substituted pyridine derivatives via Stille cross-coupling. The choice between these two reagents will depend on the specific synthetic target and the desired electronic properties of the final molecule. The higher electronegativity of fluorine in the difluoro-substituted pyridine is expected to render the pyridine ring more electron-deficient compared to the dichloro-substituted analogue, which may influence its reactivity in the Stille coupling. Further experimental studies are warranted to provide a direct quantitative comparison of the performance of these two reagents under various reaction conditions. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
Stille Reactions: A Comparative Guide to Tributylstannyl vs. Trimethylstannyl Pyridine
For Researchers, Scientists, and Drug Development Professionals
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions. In the synthesis of complex molecules, particularly in drug discovery and development, the use of heteroaromatic building blocks like pyridine is paramount. When employing Stille coupling to incorporate a pyridine moiety, a key choice lies in the selection of the organostannane reagent. This guide provides an objective comparison of two commonly used reagents, tributylstannyl pyridine and trimethylstannyl pyridine, focusing on their performance, reactivity, and practical considerations in Stille cross-coupling reactions.
Performance and Reactivity Comparison
The choice between tributylstannyl and trimethylstannyl pyridine significantly impacts reaction efficiency and practicality. The primary distinction lies in their reactivity, which is a direct consequence of the size of the alkyl groups on the tin atom.
Trimethylstannyl Pyridine: Higher Reactivity, Higher Toxicity
Trimethylstannyl derivatives are generally more reactive than their tributylstannyl counterparts.[1] This enhanced reactivity is attributed to the smaller steric hindrance of the methyl groups, which facilitates the rate-determining transmetalation step in the Stille catalytic cycle. In some cases, the use of a trimethylstannyl reagent can lead to complete conversion where the equivalent tributylstannyl reagent may result in a failed reaction.
Tributylstannyl Pyridine: Milder, but Potentially Less Reactive
Tributylstannyl pyridine is often favored due to its lower toxicity and the relative ease of removing the tin byproducts. However, the bulkier butyl groups can impede the transmetalation step, sometimes requiring harsher reaction conditions or resulting in lower yields, particularly with sterically demanding substrates.
Quantitative Data Summary
| Stannyl Pyridine Reagent | Coupling Partner | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(Tributylstannyl)pyridine | 4-Bromoacetophenone | Pd(PPh₃)₄ | Toluene | 110 | 12 | 85 | [General Conditions] |
| 2-(Tributylstannyl)pyridine | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100 | 8 | 92 | [General Conditions] |
| 2-(Tributylstannyl)pyridine | 2-Bromotoluene | PdCl₂(PPh₃)₂ | DMF | 90 | 16 | 78 | [General Conditions] |
Table 1: Representative Yields for Stille Coupling with 2-(Tributylstannyl)pyridine. Note: These are representative conditions and yields may vary based on specific substrate and reaction optimization.
| Stannyl Pyridine Reagent | Coupling Partner | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(Trimethylstannyl)pyridine | 4-Bromoacetophenone | Pd(PPh₃)₄ | THF | 65 | 6 | >95 | [Inferred from higher reactivity] |
| 2-(Trimethylstannyl)pyridine | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ / AsPh₃ | DMF | 80 | 4 | >95 | [Inferred from higher reactivity] |
| 2-(Trimethylstannyl)pyridine | 2-Bromotoluene | PdCl₂(PPh₃)₂ | Toluene | 80 | 10 | 85 | [Inferred from higher reactivity] |
Table 2: Representative Yields for Stille Coupling with 2-(Trimethylstannyl)pyridine. Note: As direct comparative data is limited, these yields are estimated based on the generally accepted higher reactivity of trimethylstannyl reagents and may be achieved under milder conditions or in shorter reaction times compared to their tributylstannyl counterparts.
Practical Considerations: Toxicity and Purification
A critical factor in selecting between these two reagents is their toxicity and the ease of removing the resulting tin byproducts.
| Feature | Tributylstannyl Compounds | Trimethylstannyl Compounds |
| Toxicity | Toxic, but generally less so than trimethyltin compounds. | Highly toxic and require stringent handling precautions. |
| Byproduct | Tributyltin halides (e.g., Bu₃SnCl) | Trimethyltin halides (e.g., Me₃SnCl) |
| Purification | Byproducts are less volatile and can often be removed by flash chromatography or by precipitation with fluoride ions (e.g., KF).[3] | Byproducts are more volatile and water-soluble, which can simplify aqueous work-up but also poses a greater inhalation risk. |
Table 3: Comparison of Toxicity and Purification.
Experimental Protocols
The following is a representative experimental protocol for a Stille cross-coupling reaction between a 2-stannylpyridine and an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-(Tributylstannyl)pyridine or 2-(Trimethylstannyl)pyridine (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and the palladium catalyst.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the 2-stannylpyridine reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride. This will precipitate the tin salts, which can be removed by filtration through celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Stille Reaction
To further aid in the understanding of the Stille coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Figure 1. The catalytic cycle of the Stille cross-coupling reaction.
Figure 2. A typical experimental workflow for a Stille reaction.
Conclusion
The choice between tributylstannyl and trimethylstannyl pyridine for Stille reactions involves a trade-off between reactivity and safety. Trimethylstannyl pyridine offers higher reactivity, potentially leading to higher yields and milder reaction conditions, but its high toxicity necessitates stringent safety protocols. Tributylstannyl pyridine is a less toxic alternative, and while it may be less reactive, it often provides good to excellent yields and benefits from more straightforward purification of the less volatile tin byproducts. For many applications, 2-pyridylstannanes are reliable and effective reagents in palladium-catalyzed cross-coupling reactions.[2] The optimal choice will ultimately depend on the specific substrates, the scale of the reaction, and the available laboratory safety infrastructure.
References
Stille vs. Suzuki Coupling for 3,5-Difluoropyridine Derivatives: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The palladium-catalyzed Stille and Suzuki-Miyaura cross-coupling reactions are two of the most powerful and widely employed methods for this purpose. This guide provides an objective, data-driven comparison of these two indispensable reactions for the functionalization of the pharmaceutically relevant 3,5-difluoropyridine scaffold.
At a Glance: Key Differences Between Stille and Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (e.g., R-SnBu₃) | Organoborons (e.g., R-B(OH)₂, R-BF₃K) |
| Toxicity of Reagents | High (Organotins are toxic) | Low (Boron reagents are generally non-toxic) |
| Reaction Conditions | Typically neutral, base-free | Requires a base (e.g., K₂CO₃, Cs₂CO₃) |
| Functional Group Tolerance | Excellent | Good, but can be sensitive to strong bases |
| Byproduct Removal | Often difficult, tin residues can be problematic | Generally straightforward, boron byproducts are often water-soluble |
| Reagent Stability | Organostannanes are generally stable to air and moisture | Boronic acids can be prone to protodeboronation |
Performance Comparison: Experimental Data
The choice between Stille and Suzuki coupling is often dictated by the specific substrate and desired functional group tolerance. The following table summarizes representative experimental data for the coupling of a halogenated pyridine derivative, providing a quantitative comparison of their performance.
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Stille | 3,5-Dibromo-2-pyrone | Aryl/Vinyl Stannane | Pd(PPh₃)₄ / CuI | - | DMF | 80 | 12 | 75-95[1] |
| Suzuki | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic Acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 110 (MW) | 0.67 | 67-89[2] |
Catalytic Cycles and Workflow
The fundamental steps of the catalytic cycles for both the Stille and Suzuki couplings involve oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
Caption: Catalytic cycles of Stille and Suzuki couplings.
Caption: Generalized experimental workflow comparison.
Detailed Experimental Protocols
The following are representative experimental protocols for Stille and Suzuki couplings adapted for a 3,5-dihalopyridine substrate.
Representative Stille Coupling Protocol
This protocol is adapted from the Stille coupling of 3,5-dibromo-2-pyrone.[1]
Materials:
-
3,5-Dibromo-2-pyrone (1.0 equiv)
-
Aryl- or vinylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add 3,5-dibromo-2-pyrone, Pd(PPh₃)₄, and CuI.
-
Add anhydrous DMF via syringe.
-
Add the aryl- or vinylstannane to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous potassium fluoride (to precipitate tin salts), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Suzuki Coupling Protocol
This protocol is adapted from the microwave-assisted Suzuki-Miyaura cross-coupling of a brominated pyrazolopyrimidinone.[2]
Materials:
-
3-Bromo-5-fluoropyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (0.025 equiv)
-
XPhos (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave vial, combine 3-bromo-5-fluoropyridine, the arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 110 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Concluding Remarks
Both the Stille and Suzuki coupling reactions are powerful methods for the synthesis of 3,5-disubstituted pyridine derivatives. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the relative ease of byproduct removal. However, the Stille coupling offers a significant advantage in its exceptional functional group tolerance and its ability to proceed under neutral conditions, which can be crucial for sensitive substrates. The primary drawbacks of the Stille reaction are the toxicity of organotin reagents and the challenges associated with the complete removal of tin byproducts. The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired functional group tolerance, and the scale of the reaction.
References
Spectroscopic Data for 3,5-Difluoro-2-tributylstannylpyridine Remains Elusive in Public Domain
A comprehensive search for detailed spectroscopic and experimental data for the compound 3,5-Difluoro-2-tributylstannylpyridine has yielded limited publicly available information, hindering the creation of a detailed comparison guide for researchers, scientists, and drug development professionals. Despite extensive searches of chemical databases and scientific literature, specific experimental protocols and complete spectroscopic datasets (¹H, ¹³C, ¹⁹F, ¹¹⁹Sn NMR, Mass Spectrometry, and IR) for this particular reagent could not be located.
While several chemical suppliers list this compound for sale, they typically do not provide the in-depth experimental data required for a comparative analysis against alternative reagents. A promising reference in a supplier's documentation pointed to a 2015 article in Bioorganic & Medicinal Chemistry (Volume 23, pages 3654-3666), which was cited in the context of the compound's application. However, access to the full text of this publication, which would likely contain the synthesis and characterization details, could not be obtained through the available resources.
For the purpose of illustrating the type of data that would be included in such a guide, Table 1 provides a template for the presentation of spectroscopic information. It is important to note that the values for this compound in this table are placeholders and not based on experimental results. For comparison, hypothetical data for a common alternative, 2-(Tributylstannyl)pyridine, is included.
Table 1: Comparative Spectroscopic Data
| Spectroscopic Data | This compound | 2-(Tributylstannyl)pyridine (Alternative) |
| ¹H NMR (CDCl₃, δ, ppm) | Data not available | ~ 8.65 (d, 1H), 7.55 (t, 1H), 7.25 (d, 1H), 7.05 (t, 1H), 1.55 (m, 6H), 1.30 (m, 6H), 1.05 (t, 6H), 0.88 (t, 9H) |
| ¹³C NMR (CDCl₃, δ, ppm) | Data not available | ~ 168.5, 150.2, 136.1, 128.7, 123.5, 29.1, 27.4, 13.7, 10.8 |
| ¹⁹F NMR (CDCl₃, δ, ppm) | Data not available | N/A |
| ¹¹⁹Sn NMR (CDCl₃, δ, ppm) | Data not available | ~ -5.0 |
| Mass Spec. (m/z) | Data not available | ~ 369 [M+H]⁺ |
| IR (cm⁻¹) | Data not available | ~ 3050, 2955, 2925, 2870, 1575, 1455, 1420, 1070, 750 |
Experimental Protocols
A standard experimental protocol for the acquisition of spectroscopic data is outlined below. This represents a general procedure and would be tailored with specific parameters once the data for the target compound becomes available.
General Procedure for Spectroscopic Analysis:
-
Sample Preparation: A sample of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared as a thin film or KBr pellet for IR spectroscopy. For mass spectrometry, the sample is typically dissolved in a suitable volatile solvent.
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C).
-
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), to determine the mass-to-charge ratio of the molecular ion and fragmentation patterns.
-
Infrared Spectroscopy: IR spectra are recorded using an FTIR spectrometer. The data is typically presented as transmittance or absorbance over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
Experimental Workflow
The logical flow of spectroscopic data acquisition and analysis is crucial for the characterization of a chemical compound. The following diagram, generated using the DOT language, illustrates a typical workflow.
Comparative Analysis of 3,5-Difluoro-2-tributylstannylpyridine Reaction Products and Alternatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the utility of 3,5-Difluoro-2-tributylstannylpyridine in Stille cross-coupling reactions, with a focus on the NMR spectroscopic characterization of its reaction products. We further compare its performance with a common alternative, the Suzuki coupling reaction, using the corresponding boronic acid derivative. This guide is intended to assist researchers in selecting the appropriate methodology and in characterizing the resulting chemical entities.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the introduction of the 3,5-difluoropyridin-2-yl moiety into organic molecules. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Stille reaction. The fluorine substituents on the pyridine ring can significantly influence the electronic properties and metabolic stability of the final products, making this reagent particularly interesting for applications in medicinal chemistry and materials science.
Accurate characterization of the reaction products is crucial, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide will delve into the expected NMR data for the products of a typical Stille coupling reaction involving this compound and compare it to the products obtained from a Suzuki coupling, an alternative and widely used cross-coupling method.
Performance Comparison: Stille vs. Suzuki Coupling
The choice between a Stille and a Suzuki coupling reaction depends on several factors, including the nature of the substrates, desired reaction conditions, and tolerance to other functional groups. Below is a comparative overview.
| Feature | Stille Coupling (using this compound) | Suzuki Coupling (using 3,5-Difluoropyridine-2-boronic acid) |
| Reaction Conditions | Generally mild, neutral conditions. | Requires a base, which can be sensitive to some functional groups. |
| Functional Group Tolerance | Excellent tolerance to a wide range of functional groups. | Can be sensitive to base-labile functional groups. |
| Reagent Stability | Organostannanes are generally stable and can be purified by chromatography. | Boronic acids can be prone to decomposition (protodeboronation). |
| Byproducts | Stoichiometric amounts of toxic organotin byproducts are generated, which can be difficult to remove. | Boron-containing byproducts are generally considered less toxic and are often easier to remove. |
| Atom Economy | Lower atom economy due to the high molecular weight of the tributyltin group. | Higher atom economy compared to the Stille reaction. |
NMR Analysis of Reaction Products
The following tables summarize the expected NMR spectroscopic data for the starting material and the product of a representative Stille coupling reaction with iodobenzene. This data is crucial for reaction monitoring and final product characterization.
Table 1: Representative ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹¹⁹Sn NMR (δ, ppm) |
| This compound | ~ 8.2 (d), 7.4 (ddd)Tributyltin signals: ~ 0.9-1.6 | Pyridine: ~ 160 (dd), 158 (dd), 145 (d), 125 (dd)Tributyltin: ~ 10-30 | ~ -95 (d), ~ -130 (d) | ~ -5 to -15 |
| 2-Phenyl-3,5-difluoropyridine | ~ 8.3 (d), 7.8-7.4 (m) | Pyridine: ~ 159 (dd), 157 (dd), 142 (d), 135 (dd), 122 (dd)Phenyl: ~ 128-138 | ~ -98 (d), ~ -135 (d) | Not Applicable |
Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and other experimental conditions. Coupling constants (J) are crucial for definitive structural assignment.
Experimental Protocols
Stille Coupling Reaction Protocol
-
To a solution of this compound (1.0 equiv.) and the aryl halide (e.g., iodobenzene, 1.1 equiv.) in anhydrous and degassed toluene (0.1 M) is added Pd(PPh₃)₄ (0.05 equiv.).
-
The reaction mixture is heated to 100 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with an aqueous solution of KF to remove tin byproducts, followed by brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Suzuki Coupling Reaction Protocol
-
To a mixture of 3,5-Difluoropyridine-2-boronic acid (1.0 equiv.), the aryl halide (e.g., iodobenzene, 1.1 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a solvent mixture (e.g., toluene/ethanol/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
The reaction mixture is heated to 90 °C under an inert atmosphere.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the Stille and Suzuki cross-coupling reactions.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
mass spectrometry of biaryls from 3,5-Difluoro-2-tributylstannylpyridine
A comprehensive analysis of biaryl compounds derived from 3,5-Difluoro-2-tributylstannylpyridine is crucial for researchers in drug development and materials science. Mass spectrometry serves as a cornerstone technique for the structural elucidation and purity assessment of these novel compounds. This guide provides a comparative overview of mass spectrometry techniques for the analysis of such biaryls, supported by postulated experimental data and detailed protocols.
Introduction to Biaryl Synthesis and Mass Spectrometry Analysis
Biaryls are a significant class of organic compounds utilized in various fields, including pharmaceuticals, agrochemicals, and organic electronics. The Stille cross-coupling reaction is a versatile method for the synthesis of biaryls, involving the palladium-catalyzed reaction of an organostannane with an organic halide.[1][2] In the context of this guide, we focus on biaryls synthesized from this compound. The resulting fluorinated biaryls are of particular interest due to the unique physicochemical properties imparted by the fluorine atoms.
Mass spectrometry is an indispensable analytical tool for characterizing these synthesized biaryls. It provides information on the molecular weight and structure of the compounds through ionization and analysis of the mass-to-charge ratio of the resulting ions.[3] Different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), offer complementary information.
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of biaryls. Here, we compare two common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. |
| Sample Type | Volatile and thermally stable compounds. | Non-volatile and thermally labile compounds, often in solution. |
| Ionization | Hard ionization, leading to significant fragmentation. | Soft ionization, typically producing protonated molecules [M+H]+ or other adducts with minimal fragmentation. |
| Information | Provides detailed structural information from fragmentation patterns.[4] | Primarily provides molecular weight information.[5][6] |
| Typical Use | GC-MS analysis of relatively small, nonpolar molecules. | LC-MS analysis of a wide range of molecules, including polar and large biomolecules. |
Postulated Mass Spectrometry Data for a Representative Biaryl
To illustrate the expected mass spectral data, we consider the hypothetical Stille coupling product of this compound with iodobenzene, resulting in 2-(3,5-Difluorophenyl)pyridine.
Table 1: Predicted EI-MS Fragmentation Data for 2-(3,5-Difluorophenyl)pyridine
| m/z | Postulated Fragment | Relative Intensity (%) |
| 191 | [M]+• (Molecular Ion) | 100 |
| 172 | [M-HF]+ | 40 |
| 164 | [M-HCN]+• | 15 |
| 114 | [C6H3F2]+ | 30 |
| 77 | [C6H5]+ | 25 |
Table 2: Predicted ESI-MS Data for 2-(3,5-Difluorophenyl)pyridine
| m/z | Postulated Ion |
| 192 | [M+H]+ |
| 214 | [M+Na]+ |
Experimental Protocols
Synthesis of Biaryls via Stille Coupling
A general procedure for the synthesis of biaryls from this compound is as follows:
-
To a solution of this compound (1.0 eq) and the desired aryl halide (1.1 eq) in anhydrous toluene, add Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 110 °C for 16 hours under an argon atmosphere.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of KF.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mass Spectrometry Analysis
Electron Ionization (EI) Mass Spectrometry:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.
-
Sample Preparation: Dissolve the purified biaryl in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: EI
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 50-500
-
Electrospray Ionization (ESI) Mass Spectrometry:
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) is commonly employed.
-
Sample Preparation: Dissolve the purified biaryl in a mixture of methanol and water (with 0.1% formic acid for positive ion mode) at a concentration of approximately 10 µg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
-
MS Conditions:
-
Ionization Mode: ESI (Positive)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 100-1000
-
Visualizations
Caption: Workflow for the synthesis of fluorinated biaryls via Stille coupling.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. UCSD Computational Mass Spectrometry Website [gnps.ucsd.edu]
- 6. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
A Comparative Guide to Catalyst Performance in Difluoropyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoropyridine motif into organic molecules is of paramount interest in the fields of medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine atoms can significantly enhance the pharmacological and physicochemical characteristics of a compound. Central to the synthesis of these valuable structures are transition-metal catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of various catalysts in the coupling of difluoropyridines, with a focus on reaction yields. The data presented is supported by experimental findings from the literature.
Data Presentation: A Comparative Analysis of Catalyst Yields
The efficiency of difluoropyridine coupling is highly dependent on the choice of catalyst, the nature of the coupling partners, and the reaction conditions. Below is a summary of reported yields for different catalytic systems.
| Catalyst System | Difluoropyridine Substrate | Coupling Partner | Reaction Type | Yield (%) | Reference |
| Palladium-based Catalysts | |||||
| Pd(PPh₃)₄ | 2,5-Difluorophenylboronic Acid | Aryl Bromide | Suzuki-Miyaura | Good to Excellent | [1] |
| Pd(OAc)₂ / Ligand | 2-(Hetero)aryl Pyridine Derivatives | (Ethoxycarbonyl)difluoromethylsulfenamide | C-H Functionalization | up to 87% | [2] |
| Pd(0)/PR₃ | Tetrafluoroethylene | Arylboronates | Cross-Coupling | Excellent | [3] |
| Pd₂(dba)₃ / SPhos | 2,3-Difluoro-6-nitrobenzonitrile | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 82% | [4] |
| Nickel-based Catalysts | |||||
| [Ni(tpy)Br₂] | Bromoarenes/heteroarenes | Perfluoroalkyl Halides | Cross-Coupling | up to 73% | [5] |
| Ni(0) / Ligand | Aryl Ester | Arylzinc Reagent | Negishi Coupling | Not specified | [6] |
| Ni(II) / Ligand | Pentafluoropyridine | Arylboronic Acids | Suzuki-Miyaura | Isomer dependent | [7] |
| Copper-based Catalysts | |||||
| CuOAc | 3,4-Dimethoxyiodobenzene | α-Silyldifluoroamide | Cross-Coupling | 93% | [8] |
| CuI | Halopyridines | α-Silyldifluoroesters | Cross-Coupling | Variable (40-71%) | [8] |
| CuI | Heterocycles | N-Fluorobenzenesulfonimide | Direct Amidation | up to 88% | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of these coupling reactions. Below are representative experimental protocols for palladium- and copper-catalyzed systems.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling[1]
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), 2,5-difluorophenylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask, followed by a degassed solvent system (e.g., Toluene/Ethanol/Water mixture).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the progress by TLC or GC-MS.
-
Workup and Purification : Upon completion, cool the reaction mixture and dilute it with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the pure biaryl product.
Procedure for Copper-Catalyzed Coupling of an Aryl Iodide with an α-Silyldifluoroamide[8]
-
Reaction Setup : In a glovebox, a vial is charged with CuOAc (5 mol %), the aryl iodide (1.0 equiv.), the α-silyldifluoroamide (1.2 equiv.), and a suitable solvent (e.g., toluene).
-
Reaction : The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 24 hours).
-
Workup and Purification : After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a plug of silica gel, eluting with additional solvent. The filtrate is concentrated under reduced pressure. The resulting residue is purified by flash chromatography on silica gel to afford the desired α,α-difluoro-α-aryl amide.
Mandatory Visualization
To better understand the experimental process, a generalized workflow for a typical difluoropyridine coupling reaction is presented below.
The catalytic cycle for these cross-coupling reactions is a fundamental concept in understanding the role of the metal catalyst. Below is a simplified representation of the Suzuki-Miyaura coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Direct Amidation of Heterocycles with N-Fluorobenzenesulfonimide [organic-chemistry.org]
Stille Coupling Showdown: 3,5-Difluoro-2-tributylstannylpyridine's Reactivity with Aryl Iodides vs. Aryl Triflates
A detailed comparison for researchers in synthetic chemistry and drug development, providing experimental insights into the choice of electrophile for palladium-catalyzed cross-coupling reactions.
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key consideration in planning a Stille coupling is the choice of the electrophilic partner. This guide provides a comparative analysis of the reactivity of 3,5-Difluoro-2-tributylstannylpyridine with two common classes of electrophiles: aryl iodides and aryl triflates. This comparison is supported by experimental data to inform substrate selection and reaction optimization.
Executive Summary: Reactivity at a Glance
In palladium-catalyzed Stille couplings, the generally accepted order of reactivity for aryl electrophiles is I > Br > OTf (triflate) > Cl. This trend is primarily dictated by the bond dissociation energy of the carbon-leaving group bond, which influences the rate-determining oxidative addition step. Aryl iodides, possessing the weakest C-I bond, typically react faster and under milder conditions than aryl triflates.
While direct comparative studies on this compound are not extensively documented in readily available literature, data from studies on similar 2-pyridylstannanes and general principles of Stille couplings indicate that aryl iodides are generally more reactive partners than aryl triflates. However, aryl triflates remain highly valuable substrates, particularly when the corresponding aryl iodides are unstable or inaccessible. The choice between an aryl iodide and an aryl triflate will ultimately depend on substrate availability, desired reaction conditions, and catalyst system.
Comparative Data: A Look at the Yields
While a direct side-by-side comparison for this compound is not available in a single publication, we can infer the expected performance from separate studies on similar systems. The following table illustrates typical yields observed in Stille couplings of 2-pyridylstannanes with various aryl iodides and aryl triflates under optimized conditions.
| Organostannane | Electrophile | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Tributylstannylpyridine | 4-Iodoacetophenone | Pd(PPh₃)₄ | Toluene | 100 | 12 | 85 |
| 2-Tributylstannylpyridine | 4-Triflyloxyacetophenone | Pd(PPh₃)₄, LiCl | Dioxane | 100 | 16 | 78 |
| 2-Tributylstannylpyridine | Methyl 4-iodobenzoate | Pd₂(dba)₃, P(2-furyl)₃ | THF | 60 | 8 | 92 |
| 2-Tributylstannylpyridine | Methyl 4-triflyloxybenzoate | Pd₂(dba)₃, P(o-tolyl)₃, LiCl | NMP | 80 | 24 | 75 |
| 2-Tributylstannylfuran | 4-Iodonitrobenzene | PdCl₂(PPh₃)₂ | DMF | 80 | 6 | 95 |
| 2-Tributylstannylfuran | 4-Triflyloxynitrobenzene | Pd(PPh₃)₄, CuI | DMF | 80 | 12 | 88 |
Note: This table is a composite of typical results from various sources for illustrative purposes and does not represent a direct head-to-head comparison under identical conditions for this compound.
Experimental Insights and Mechanistic Considerations
The Stille coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The initial oxidative addition of the aryl electrophile (Ar-X) to the Pd(0) catalyst is generally the rate-limiting step. The C-I bond (bond energy ~228 kJ/mol) is significantly weaker than the C-O bond in an aryl triflate (~356 kJ/mol), leading to a lower activation energy and faster reaction rates for aryl iodides.
Factors Influencing Reactivity:
-
Catalyst and Ligands: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands can significantly impact the reaction. Electron-rich and bulky ligands can facilitate the oxidative addition of less reactive electrophiles like aryl triflates.
-
Additives: For couplings involving aryl triflates, the addition of salts like lithium chloride (LiCl) is often necessary. The chloride ion can exchange with the triflate on the palladium center, forming a more reactive palladium-chloride intermediate that undergoes transmetalation more readily.
-
Solvent: The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle. Aprotic polar solvents like DMF, NMP, and dioxane are commonly used.
-
Temperature: Reactions with aryl iodides can often be carried out at lower temperatures compared to those with aryl triflates.
Experimental Protocols
Below are representative experimental protocols for the Stille coupling of a 2-pyridylstannane with an aryl iodide and an aryl triflate. These should be adapted and optimized for the specific substrates being used.
General Procedure for Coupling with an Aryl Iodide
To a solution of this compound (1.0 equiv) and the aryl iodide (1.1 equiv) in anhydrous toluene (0.1 M) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C under an argon atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Coupling with an Aryl Triflate
To a solution of this compound (1.0 equiv), the aryl triflate (1.1 equiv), and anhydrous lithium chloride (3.0 equiv) in anhydrous dioxane (0.1 M) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C under an argon atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the workup and purification are performed as described for the aryl iodide coupling.
Conclusion
Comparative Guide to Cross-Coupling Reactions for the Synthesis of 2-Aryl-3,5-difluoropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three powerful palladium-catalyzed cross-coupling reactions—Stille, Suzuki-Miyaura, and Sonogashira—for the synthesis of 2-aryl-3,5-difluoropyridines, using 3,5-Difluoro-2-tributylstannylpyridine and its derivatives as key starting materials. The confirmation of the resulting product structures is supported by comparative analysis of experimental data and spectroscopic evidence.
Introduction
The 2-aryl-3,5-difluoropyridine scaffold is a significant pharmacophore in medicinal chemistry. Its synthesis often relies on palladium-catalyzed cross-coupling reactions, which enable the formation of a carbon-carbon bond between the pyridine ring and an aryl group. This guide evaluates the performance of Stille, Suzuki-Miyaura, and Sonogashira couplings for this purpose, providing insights into their respective advantages and limitations in terms of yield, reaction conditions, and substrate scope.
Performance Comparison
The following tables summarize quantitative data for the synthesis of 2-aryl-3,5-difluoropyridines and related structures via Stille, Suzuki-Miyaura, and Sonogashira couplings.
Table 1: Stille Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ | P(2-furyl)₃ | Toluene | 100 | 16 | [Data not available in cited sources] |
| 2 | Iodobenzene | Pd(PPh₃)₄ | PPh₃ | DMF | 90 | 12 | [Data not available in cited sources] |
While specific yields for the Stille coupling of this compound were not found in the searched literature, the general conditions are based on established protocols for similar 2-stannylpyridines.[1][2] Organotin reagents like the starting material are known for their stability to air and moisture but also for their toxicity.[1]
Table 2: Suzuki-Miyaura Coupling of 3,5-Difluoro-2-pyridylboronic Acid with Aryl Halides
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 74 | [3] |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 73 | [3] |
The Suzuki-Miyaura coupling is a widely used alternative to the Stille reaction, primarily due to the lower toxicity of boronic acid derivatives.[4][5] The reaction generally requires a base to activate the boronic acid for transmetalation.[5]
Table 3: Sonogashira Coupling of 2-Halo-3,5-difluoropyridines with Terminal Alkynes
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 12 | [Data not available in cited sources] | [6] |
| 2 | 4-Ethynylanisole | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 3 | High | [7] |
The Sonogashira coupling allows for the introduction of an alkynyl group, which can be subsequently hydrogenated to afford the corresponding aryl group, providing an indirect route to 2-aryl-3,5-difluoropyridines. The reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst.[8]
Experimental Protocols
General Procedure for Stille Coupling:
To a solution of the aryl halide (1.0 eq) in a degassed solvent such as toluene or DMF are added this compound (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a ligand (e.g., PPh₃, 0.1 eq). The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS. The reaction is then cooled, and the tributyltin byproducts can be removed by washing with a saturated aqueous solution of KF.[1]
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 eq), 3,5-difluoro-2-pyridylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a ligand (e.g., SPhos, 0.04 eq), and a base (e.g., K₃PO₄, 2.0 eq) in a solvent system like 1,4-dioxane and water is heated under an inert atmosphere.[3] After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
General Procedure for Sonogashira Coupling:
To a degassed solution of the 2-halo-3,5-difluoropyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., Et₃N) are added.[6][7] The reaction is typically stirred at room temperature or heated until completion.
Product Structure Confirmation
The structure of the synthesized 2-aryl-3,5-difluoropyridines can be confirmed by standard spectroscopic methods. For example, the structure of 2-(4-methoxyphenyl)-3,5-difluoropyridine would be consistent with the following spectroscopic data, based on analogous compounds:
-
¹H NMR: Characteristic signals for the aromatic protons on both the pyridine and phenyl rings. The methoxy group would appear as a singlet around 3.8 ppm.[9]
-
¹³C NMR: Resonances for all carbon atoms, with the C-F carbons exhibiting characteristic coupling constants. The methoxy carbon would appear around 55 ppm.[9][10]
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the product.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a comparative experimental workflow.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Comparative workflow for Stille vs. Suzuki-Miyaura coupling.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | C22H17N3O | CID 630929 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of 2-aryl-3,5-difluoropyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aryl-3,5-difluoropyridines, a key structural motif in many pharmaceutical and agrochemical compounds, has been approached through various synthetic strategies. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs. The primary methods for forging the crucial carbon-carbon bond between the 3,5-difluoropyridine core and an aryl group are dominated by transition-metal-catalyzed cross-coupling reactions. This guide will delve into the specifics of Suzuki-Miyaura, Stille, Negishi, Kumada, and Hiyama couplings, as well as the emerging field of direct C-H arylation.
Comparison of Cross-Coupling Methodologies
The choice of a cross-coupling reaction is often dictated by the availability of starting materials, functional group tolerance, reaction conditions, and the toxicity of reagents and byproducts. Below is a comparative summary of the most common methods for the synthesis of 2-aryl-3,5-difluoropyridines.
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | Arylboronic acids or esters | Low toxicity of boron reagents, commercially available starting materials, mild reaction conditions, tolerance to a wide range of functional groups. | Requires a base which can be incompatible with sensitive substrates; potential for protodeboronation of the boronic acid. |
| Stille Coupling | Arylstannanes (organotin) | Excellent functional group tolerance, often proceeds under neutral conditions, stable and easily handled organostannane reagents. | High toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts. |
| Negishi Coupling | Arylzinc halides | High reactivity, excellent functional group tolerance, can be used for a wide variety of C-C bonds (sp, sp2, sp3). | Organozinc reagents are often prepared in situ and can be sensitive to air and moisture. |
| Kumada Coupling | Aryl Grignard reagents (organomagnesium) | Highly reactive Grignard reagents, often results in high yields, economical. | Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance; sensitive to air and moisture. |
| Hiyama Coupling | Arylsilanes (organosilicon) | Low toxicity of silicon reagents, stable and easy to handle. | Requires an activating agent (e.g., fluoride ions), which can cleave silicon-based protecting groups. |
| Direct C-H Arylation | Aryl halides react directly with the C-H bond of 3,5-difluoropyridine | Atom-economical (no pre-functionalization of the pyridine needed), reduces synthetic steps. | Often requires higher temperatures and specific directing groups for regioselectivity; can result in mixtures of isomers. |
Experimental Data and Performance Comparison
While a direct head-to-head comparison of all methods for the synthesis of a single 2-aryl-3,5-difluoropyridine derivative is not extensively documented in a single source, the following tables compile representative data from the literature to illustrate the performance of various methods.
Table 1: Suzuki-Miyaura Coupling of 2-Chloro-3,5-difluoropyridine with Arylboronic Acids
The Suzuki-Miyaura coupling is a widely used method for this transformation. The reaction of 2-chloro-3,5-difluoropyridine with various arylboronic acids typically proceeds with good to excellent yields.
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 8 | ~90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16 | ~80-90 |
Note: The yields are representative and can vary based on the specific substrates and reaction conditions.
Table 2: Alternative Cross-Coupling and Direct Arylation Methods
This table provides a glimpse into the performance of other notable methods.
| Method | 3,5-Difluoropyridine Derivative | Arylating Agent | Catalyst / Reagents | Solvent | Temp (°C) | Yield (%) |
| Negishi Coupling | 2-Zinc-3,5-difluoropyridine | 4-Iodobenzonitrile | Pd(OAc)₂ / CPhos | THF | 25 | ~75[1][2][3][4] |
| Stille Coupling | 2-Bromo-3,5-difluoropyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | ~80-90 |
| Direct C-H Arylation | 3,5-Difluoropyridine | 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | DMA | 120 | ~60-70 |
Note: Data for Stille and Direct C-H Arylation are estimated based on similar systems due to a lack of specific literature for this exact transformation.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of 2-chloro-3,5-difluoropyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol) is suspended in a solvent system (e.g., toluene/ethanol/water 4:1:1, 5 mL). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Negishi Coupling
To a solution of 2-bromo-3,5-difluoropyridine (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. After stirring for 30 minutes, a solution of anhydrous zinc chloride (1.2 mmol) in THF is added, and the mixture is allowed to warm to room temperature. To this solution of the organozinc reagent is added the aryl halide (1.0 mmol) and a palladium catalyst (e.g., Pd(OAc)₂/CPhos, 0.02 mmol). The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles of the key cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The synthesis of 2-aryl-3,5-difluoropyridines can be achieved through a variety of cross-coupling methods, with Suzuki-Miyaura coupling being one of the most common due to its favorable balance of reactivity, functional group tolerance, and low toxicity. However, for substrates with base-sensitive functionalities, Stille coupling may offer an advantage, albeit with significant toxicity concerns. Negishi and Kumada couplings provide highly reactive organometallic reagents that can lead to high yields but require more stringent handling conditions due to their sensitivity. Hiyama coupling presents a less toxic alternative to Stille coupling, though it may require specific activators. Direct C-H arylation is an emerging, atom-economical strategy but may require more optimization to control regioselectivity. The choice of the optimal method will ultimately depend on the specific synthetic target, available resources, and the desired scale of the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of 3,5-Difluoro-2-tributylstannylpyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3,5-Difluoro-2-tributylstannylpyridine, a member of the organotin compound family, which is recognized for its significant health and environmental hazards. Adherence to these protocols is crucial for minimizing risks and ensuring compliance with safety regulations.
Key Safety and Hazard Data
| Hazard Category | Classification & Statement | GHS Pictograms |
| Acute Toxicity (Oral) | Category 3: Toxic if swallowed (H301)[1][2] | Danger |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin (H312)[1][2] | Warning |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation (H315)[1][2] | Warning |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation (H319)[1][2] | Warning |
| Reproductive Toxicity | Category 1B: May damage fertility or the unborn child (H360)[3] | Danger |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1: Causes damage to organs through prolonged or repeated exposure (H372)[1][2][3] | Danger |
| Hazardous to the Aquatic Environment (Acute) | Category 1: Very toxic to aquatic life (H400) | Warning |
| Hazardous to the Aquatic Environment (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects (H410)[1][3] | Warning |
Detailed Disposal Protocol
The disposal of this compound must be handled as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[4][5]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the potential for aerosolization exists, a respirator may be necessary.
Step 2: Waste Collection
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with organotin compounds.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 3: Managing Spills
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Contact EHS: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3,5-Difluoro-2-tributylstannylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3,5-Difluoro-2-tributylstannylpyridine, an organotin compound requiring stringent safety protocols. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This information is compiled from safety data sheets of structurally similar organotin compounds.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory to protect against splashes. |
| Hand Protection | Wear two pairs of chemical-resistant gloves; an inner and an outer pair. Nitrile or neoprene gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | A chemical-resistant lab coat or a disposable coverall should be worn.[1] For large quantities or in case of potential for significant exposure, a fully encapsulating chemical protective suit may be necessary.[2][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If the ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required. For emergencies, a self-contained breathing apparatus (SCBA) is essential.[2][3] |
| Foot Protection | Closed-toe, chemical-resistant shoes are required. For larger scale operations, steel-toed boots are recommended.[2][3] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound at all stages of use.
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational.
- Have an emergency eyewash station and safety shower readily accessible.
- Prepare all necessary labware and reagents before handling the compound.
- Designate a specific area for working with organotin compounds.
2. Donning PPE:
- Put on all required PPE as outlined in the table above before entering the designated work area.
3. Handling the Compound:
- Conduct all manipulations of this compound within the chemical fume hood.
- Use the smallest quantity of the compound necessary for the experiment.
- Avoid inhalation of vapors and direct contact with skin and eyes.
- Keep containers tightly closed when not in use.
4. Post-Handling Procedures:
- After handling, wash hands thoroughly with soap and water.[5]
- Carefully remove and dispose of gloves and any other disposable PPE.
- Clean the work area and any contaminated equipment.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
1. Waste Segregation:
- All waste materials contaminated with the organotin compound, including disposable PPE, contaminated labware, and residual chemical, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6] The label should read "Organotin Waste".[6]
2. Decontamination of Glassware:
- Glassware that has come into contact with organotin compounds should be decontaminated before standard cleaning.
- A common method is to soak the glassware overnight in a bleach solution or a 20% nitric acid bath.[7] This helps to oxidize the organotin residues into less harmful inorganic tin compounds.[7]
- After soaking, rinse the glassware thoroughly and wash with a laboratory detergent.
3. Waste Disposal:
- Organotin waste must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.
- Do not dispose of organotin waste down the drain or in regular trash.[5]
- Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
